5-Aminothiazole-4-carboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-3(8)2-4(6)9-1-7-2/h1H,6H2,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTWCCFQMSROIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(S1)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504587 | |
| Record name | 5-Amino-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5539-46-8 | |
| Record name | 5-Amino-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminothiazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Aminothiazole-4-carboxamide: A Core Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminothiazole-4-carboxamide is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its rigid, planar structure featuring both hydrogen bond donors and acceptors makes it a versatile scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis methodologies, and its role as a pharmacophore in the development of anticancer, antimicrobial, and antitubercular drugs.
Core Physicochemical Properties
A thorough understanding of the basic physical and chemical properties of this compound is essential for its application in drug design and development. The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₅N₃OS |
| Molecular Weight | 143.17 g/mol |
| CAS Number | 5539-46-8 |
| IUPAC Name | 5-amino-1,3-thiazole-4-carboxamide |
| Melting Point | 140-141 °C |
| Boiling Point | 366.9 ± 22.0 °C (Predicted) |
| Density | 1.537 g/cm³ (Predicted) |
| pKa | 14.66 ± 0.50 (Predicted) |
| Solubility | Moderately soluble in water; limited solubility in nonpolar organic solvents.[1] |
| Appearance | White to off-white solid |
Synthesis Methodologies
The synthesis of this compound can be achieved through several routes. The two primary methods employed in laboratory and industrial settings are detailed below.
Experimental Protocols
Method 1: Ammonolysis of 5-Aminothiazole-4-carboxylic acid ethyl ester
This method involves the conversion of the ethyl ester of 5-aminothiazole-4-carboxylic acid to the corresponding carboxamide through reaction with ammonia.
-
Materials:
-
5-Aminothiazole-4-carboxylic acid ethyl ester
-
Methanol
-
Ammonia (gas or saturated methanolic solution)
-
High-pressure reaction vessel
-
-
Procedure:
-
A solution of 5-aminothiazole-4-carboxylic acid ethyl ester in methanol is placed in a high-pressure reaction vessel.
-
The vessel is sealed and saturated with ammonia gas, or a saturated solution of ammonia in methanol is added.
-
The reaction mixture is heated to 120 °C.[2]
-
The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.
-
Upon completion, the reaction vessel is cooled to room temperature, and the excess ammonia and methanol are removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield pure this compound.
-
Method 2: Synthesis from Aminocyanacetamide
This multi-step synthesis starts from the readily available precursor, aminocyanacetamide.
-
Materials:
-
Aminocyanacetamide
-
Carbon disulfide (CS₂)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (NaOH)
-
Raney nickel
-
Polar solvent (e.g., water, ethanol)
-
-
Procedure:
-
Cyclization: Aminocyanacetamide is reacted with carbon disulfide in a polar solvent at room temperature to form a dithiocarbamate intermediate, which then cyclizes to form a 2-thioxo-2,3-dihydro-1H-imidazole-4-carboxamide derivative.
-
Methylation: The intermediate from the previous step is S-methylated using dimethyl sulfate in an alkaline medium (e.g., aqueous sodium hydroxide).
-
Reductive Desulfurization: The resulting 2-(methylthio) derivative is then subjected to reductive desulfurization using a catalyst such as Raney nickel to yield this compound.
-
Purification: The final product is isolated and purified using standard techniques such as filtration and recrystallization.
-
Mandatory Visualizations
Synthetic Workflows
The logical progression of the two primary synthetic routes for this compound is depicted in the following diagrams.
Biological Activities and Signaling Pathways
The this compound scaffold is a key component in a multitude of biologically active molecules. Its derivatives have shown significant promise in various therapeutic areas.
Anticancer Activity
Derivatives of this compound have been extensively investigated for their anticancer properties. These compounds often exert their effects by targeting key signaling pathways that are dysregulated in cancer cells.
PI3K/Akt/mTOR Pathway: Several aminothiazole derivatives have been identified as potent inhibitors of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[3][4] This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting key kinases in this pathway, these compounds can induce apoptosis and inhibit tumor growth.
Aurora Kinase Inhibition: Another important target for aminothiazole-based anticancer agents is the family of Aurora kinases. These serine/threonine kinases play a critical role in the regulation of mitosis. Their inhibition by aminothiazole derivatives can lead to mitotic arrest and subsequent apoptosis in cancer cells.[3]
Antimicrobial and Antitubercular Activities
The this compound core is also a privileged scaffold in the development of antimicrobial and antitubercular agents.[5] Derivatives have shown potent activity against a range of bacteria, including Mycobacterium tuberculosis. The mechanism of action often involves the inhibition of essential bacterial enzymes. For instance, some aminothiazole derivatives have been shown to inhibit β-ketoacyl-ACP synthase (KasA), an enzyme crucial for mycolic acid biosynthesis in M. tuberculosis.
Conclusion
This compound is a fundamentally important heterocyclic compound with a broad spectrum of applications in drug discovery and development. Its versatile chemical nature allows for the synthesis of diverse libraries of derivatives with potent biological activities. The continued exploration of this scaffold is expected to yield novel therapeutic agents for the treatment of cancer, infectious diseases, and other significant human ailments. This technical guide provides a foundational understanding of its properties and synthesis, empowering researchers to further unlock the therapeutic potential of this remarkable molecule.
References
- 1. Page loading... [guidechem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Bioactivity of 5-Aminothiazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-aminothiazole-4-carboxamide core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Its derivatives have shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammation. This technical guide provides an in-depth exploration of the discovery, synthesis, and bioactive properties of this important scaffold, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of its mechanisms of action through key signaling pathways.
Historical Context and Discovery
The journey of the this compound scaffold began with early investigations into thiazole chemistry. A notable synthetic route is the Cook-Heilbron thiazole synthesis, first described in 1947, which involves the reaction of α-aminonitriles with reagents like carbon disulphide.[1] This and other foundational synthetic methods paved the way for the exploration of 5-aminothiazole derivatives as bioactive agents. A significant advancement in the synthesis of this compound itself involves the use of 2-amino-2-cyanoacetamide as a starting material.[2] The inherent structural features of this scaffold, including its hydrogen bond donors and acceptors, and its ability to be readily functionalized at various positions, have made it a "privileged scaffold" in drug discovery, capable of interacting with a wide range of biological targets.
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have demonstrated potent activity against a variety of diseases. The following tables summarize the key quantitative data from various studies, highlighting the scaffold's potential in different therapeutic applications.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| DDO-5413 | MDA-MB-231 (Breast) | < Dasatinib | [3] |
| DDO-5413 | MCF-7 (Breast) | < Dasatinib | [3] |
| 6d | K563 (Leukemia) | Comparable to Dasatinib | [4] |
| 6d | MCF-7 (Breast) | 20.2 | [4] |
| 6d | HT-29 (Colon) | 21.6 | [4] |
| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |
| 4c | HepG2 (Liver) | 7.26 ± 0.44 | [5] |
| 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [4] |
| Not Specified | Non-small cell lung cancer | 0.06 | [6] |
Table 2: Antitubercular Activity of 5-Aminothiazole-4-carboxylate Derivatives
| Compound ID | Target | Activity | Reference |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC: 0.06 µg/ml (240 nM) | [7] |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | IC50: 0.95±0.05 µg/ml (2.43±0.13 µM) | [7] |
Table 3: Anti-inflammatory Activity of Thiazole Carboxamide Derivatives (COX Inhibition)
| Compound ID | Enzyme | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| 2b | COX-1 | 0.239 | 1.251 | [5] |
| 2b | COX-2 | 0.191 | [5] | |
| 2a | COX-2 | 0.958 | 2.766 | [5] |
| 2j | COX-2 | 0.957 | 1.507 | [5] |
Mechanisms of Action and Signaling Pathways
The diverse biological effects of this compound derivatives stem from their ability to modulate various key signaling pathways implicated in disease pathogenesis.
Anticancer Mechanisms
Several signaling pathways are targeted by anticancer this compound derivatives. These include the PI3K/Akt/mTOR pathway , which is crucial for cell growth, proliferation, and survival, and the EGFR/VEGFR-2 signaling pathways , which are central to tumor angiogenesis and metastasis.[8] Some derivatives also function by inhibiting critical enzymes like dihydrofolate reductase (DHFR), which is essential for nucleotide synthesis and cancer cell proliferation.[6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 5-aminothiazole derivatives.
Anti-inflammatory Mechanism
The anti-inflammatory properties of certain this compound derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
Caption: Selective inhibition of COX-2 by thiazole carboxamide derivatives.
Experimental Protocols
General Synthesis of 5-Amino-2-(benzylthio)thiazole-4-carboxamide Derivatives
This protocol describes a general method for the synthesis of 5-amino-2-(benzylthio)thiazole-4-carboxamide derivatives, starting from 2-amino-2-cyanoacetamide.[3]
Materials:
-
2-amino-2-cyanoacetamide
-
Appropriate benzyl halides
-
Carbon disulfide
-
Potassium carbonate
-
Solvents (e.g., DMF, ethanol)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of the dithiocarbamate intermediate: To a solution of 2-amino-2-cyanoacetamide in a suitable solvent such as DMF, add potassium carbonate and carbon disulfide. Stir the mixture at room temperature.
-
S-alkylation: To the resulting dithiocarbamate solution, add the appropriate benzyl halide and continue stirring until the reaction is complete (monitored by TLC).
-
Cyclization: The intermediate is then cyclized to form the this compound ring. This can be achieved through various methods, including heating or the addition of a catalyst.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 5-amino-2-(benzylthio)thiazole-4-carboxamide derivative.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, 1H NMR, and ESI-MS.[3]
Caption: General workflow for the synthesis of this compound derivatives.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilization buffer to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.[6]
In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Test compounds
-
Detection method (e.g., colorimetric, fluorometric, or LC-MS/MS-based quantification of prostaglandins)
Procedure:
-
Enzyme Preparation: In a suitable reaction vessel, prepare a solution containing the reaction buffer, cofactors, and the COX enzyme (either COX-1 or COX-2).
-
Inhibitor Pre-incubation: Add the test compound at various concentrations to the enzyme solution and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a specific incubation time, stop the reaction (e.g., by adding a strong acid).
-
Product Quantification: Quantify the amount of prostaglandin produced. This can be done using various methods, such as an enzyme immunoassay (EIA) for a specific prostaglandin or by LC-MS/MS for more precise quantification.[3]
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value from the dose-response curve.
Conclusion
The this compound scaffold has proven to be a highly valuable and versatile platform in the field of drug discovery. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its continued importance. This technical guide has provided a comprehensive overview of the key aspects of this scaffold, from its historical roots to its mechanisms of action and the practical methodologies used in its evaluation. The presented data and protocols offer a solid foundation for researchers and scientists to further explore and exploit the therapeutic potential of this remarkable bioactive core.
References
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. caod.oriprobe.com [caod.oriprobe.com]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Evolving Mechanistic Landscape of 5-Aminothiazole-4-carboxamide and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-aminothiazole-4-carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antitubercular, and neuromodulatory effects. While the precise mechanism of action for the parent this compound molecule remains largely unelucidated in publicly available literature, extensive research into its derivatives has unveiled a diversity of molecular targets and signaling pathways. This technical guide provides an in-depth exploration of the current understanding of the mechanisms of action associated with this versatile chemical scaffold, focusing on key therapeutic areas where its derivatives have shown promise. We will delve into the signaling pathways, present quantitative data from seminal studies, detail relevant experimental protocols, and provide visual representations of these complex biological interactions.
Core Biological Activities and Mechanisms of Action
The biological effects of this compound derivatives are diverse, reflecting their ability to interact with a range of biomolecular targets. The primary areas of investigation include oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Activity: Kinase Inhibition
A significant body of research has focused on the development of this compound derivatives as potent kinase inhibitors for the treatment of cancer. The structural similarity of certain derivatives to the core of the multi-kinase inhibitor dasatinib has driven much of this exploration.
One study detailed the design and synthesis of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on the structure of dasatinib.[1] Biological evaluation of these compounds revealed that N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide exhibited high antiproliferative potency against human K562 leukemia cells, comparable to that of dasatinib.[1] However, its activity against mammary and colon carcinoma cell lines was significantly lower, suggesting a degree of selectivity.[1] This highlights the critical role of the pyrimidin-4-ylamino core of dasatinib in its broad-spectrum anti-tumor activity against non-leukemia cell lines.[1]
The primary proposed mechanism for the anticancer effects of these derivatives is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. While the precise kinases targeted by each derivative require specific investigation, the general mechanism involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.
Antitubercular Activity: A Novel Mechanism
Derivatives of the 2-aminothiazole-4-carboxylate scaffold have emerged as a promising new class of antitubercular agents.[2] Research has identified compounds with excellent activity against Mycobacterium tuberculosis H37Rv.[2] For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit the growth of M. tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 0.06 µg/mL (240 nM).[2]
Interestingly, while the initial hypothesis was that these compounds might act similarly to the natural antibiotic thiolactomycin (TLM) by targeting the β-ketoacyl-ACP synthase mtFabH, studies have shown a dissociation between whole-cell activity and enzyme inhibition.[2] The most potent compound against the whole-cell organism showed no activity against mtFabH.[2] Conversely, a different derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, inhibited mtFabH with an IC50 of 0.95 ± 0.05 µg/mL but was not active against the whole-cell organism.[2] This suggests that the antitubercular activity of the most potent 2-aminothiazole-4-carboxylate derivatives likely involves a different, yet to be elucidated, molecular target.[2]
Modulation of Prolyl Oligopeptidase (PREP)
A series of novel 5-aminothiazoles have been identified as potent and selective modulators of the protein-protein interaction (PPI)-mediated functions of prolyl oligopeptidase (PREP).[3] These compounds are weak inhibitors of the proteolytic activity of PREP but are effective in modulating its non-enzymatic functions.[3] This is a significant finding as it opens up the possibility of developing drugs that can selectively target the scaffolding functions of enzymes without affecting their catalytic activity. The study demonstrated that these 5-aminothiazole-based ligands could block α-synuclein dimerization in a cellular assay, induce autophagy, and reduce reactive oxygen species (ROS) production.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for representative this compound derivatives from the cited studies.
Table 1: Antitubercular Activity of 2-Aminothiazole-4-Carboxylate Derivatives [2]
| Compound | M. tuberculosis H37Rv MIC (µg/mL) | mtFabH IC50 (µg/mL) |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | 0.06 | >200 |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | >200 | 0.95 ± 0.05 |
| Thiolactomycin (Reference) | 13 | 16 |
Table 2: Antiproliferative Activity of a 2-Amino-thiazole-5-carboxamide Derivative [1]
| Cell Line | IC50 of Compound 6d (µM) | IC50 of Dasatinib (µM) |
| K562 (Leukemia) | < 1 | < 1 |
| MCF-7 (Breast Cancer) | 20.2 | < 1 |
| HT-29 (Colon Cancer) | 21.6 | < 1 |
| MDA-MB 231 (Breast Cancer) | Inactive | < 1 |
Experimental Protocols
Synthesis of 2-amino-5-methylthiazole-4-carboxylic acid[2]
This protocol describes a general method for the hydrolysis of 2-amino-5-derivatized 4-carboxylic acid thiazoles.
-
Reaction Setup: Add the starting ester compound (e.g., ethyl 2-amino-5-methylthiazole-4-carboxylate, 1.0 g, 6.3 mmol) to a stirring solution of NaOH (150 mL, 85 mM) at 50–60 °C over a period of 30 minutes.
-
Hydrolysis: Continue stirring until a clear solution is formed, indicating the completion of the hydrolysis.
-
Acidification: Cool the reaction mixture and then acidify with 1 M HCl to a pH of 3–4.
-
Precipitation and Collection: A precipitate will form upon acidification. Collect the precipitate using a Buchner funnel.
-
Recrystallization: Recrystallize the collected solid from methanol to yield the purified 2-amino-5-methylthiazole-4-carboxylic acid.
General Procedure for the Synthesis of 4-(Pyridin-2-yl)-N-phenylthiazol-2-amine Derivatives[4]
This procedure outlines the synthesis of C-2 substituted aminothiazole derivatives.
-
Reaction Mixture: To a solution of the appropriately substituted thiourea (e.g., 1-(4-(trifluoromethyl)phenyl)thiourea, 0.270 g, 1.23 mmol) in DMF (8 mL), add 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (0.300 g, 1.07 mmol) and triethylamine (0.3 mL, 2.14 mmol) successively.
-
Heating: Heat the reaction mixture at 70 °C for 2 hours.
-
Work-up: After completion (monitored by TLC), dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL).
-
Isolation: Dry the organic layer over Na2SO4 and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash chromatography to yield the final compound.
Conclusion
The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. While the specific mechanism of action of the parent compound is not well-defined, its derivatives have been shown to act through diverse mechanisms, including the inhibition of protein kinases, the targeting of novel pathways in Mycobacterium tuberculosis, and the allosteric modulation of enzyme-protein interactions. The continued exploration of this chemical space is likely to yield new drug candidates with improved efficacy and novel mechanisms of action for a range of diseases. The data and protocols presented in this guide offer a comprehensive overview of the current state of research and provide a foundation for future investigations into this promising class of compounds.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 3. 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 5-Aminothiazole-4-carboxamide Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-aminothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the chemical space surrounding these derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic system.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various established routes. A common and effective method involves the reaction of 2-amino-2-cyanoacetamide with various reagents. For instance, a series of 5-amino-2-(benzylthio)thiazole-4-carboxamide derivatives were synthesized using 2-amino-2-cyanoacetamide as the starting material.[1]
Another versatile approach is the Hantzsch thiazole synthesis, which has been utilized to obtain a majority of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. This method typically involves the condensation of an α-bromoketone with a thiourea derivative.
General Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes a general procedure for the synthesis of 2-aminothiazole derivatives, adapted from established methods.
-
Bromination of the starting ketone: The appropriate isoxazole is brominated to yield the corresponding α-bromoketone.
-
Hantzsch Condensation: The resulting α-bromoketone undergoes condensation with a suitable thiourea (either commercially available or synthesized from the corresponding aniline).
-
Hydrolysis: The key intermediate obtained from the condensation is then hydrolyzed, for example, using LiOH in a mixture of THF/MeOH/H2O at room temperature, to yield the desired carboxylic acid derivative.
Biological Activities and Structure-Activity Relationships
Derivatives of this compound have demonstrated a remarkable range of biological activities, including anticancer, antitubercular, antimicrobial, and antioxidant effects. The following sections summarize key findings and quantitative data for each of these activities.
Anticancer Activity
Numerous studies have highlighted the potential of this compound derivatives as anticancer agents. Their efficacy has been evaluated against a variety of cancer cell lines.
A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of the kinase inhibitor dasatinib.[2] One of the synthesized compounds, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, showed high antiproliferative potency on human K563 leukemia cells, comparable to dasatinib.[2] However, its activity was significantly lower against mammary (MCF-7, MDA-MB 231) and colon (HT-29) carcinoma cells.[2]
Another study focused on 5-amino-2-(benzylthio)thiazole-4-carboxamide derivatives.[1] These compounds were tested in vitro against HCT116, HepG2, A549, MDA-MB-231, and MCF-7 cell lines using the MTT assay.[1] The study found that electron-donating groups on the benzyl ring were more favorable for antitumor activity than electron-withdrawing groups.[1] Notably, one compound, DDO-5413, exhibited significant activity against MDA-MB-231 and MCF-7 cell lines, with IC50 values lower than the positive control, dasatinib.[1]
Some thiazole carboxamide derivatives have also been investigated as cyclooxygenase (COX) inhibitors, as the COX-2 enzyme is often overexpressed in various human cancers.[3]
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 | Comparable to Dasatinib (< 1 µM) | [2] |
| MCF-7 | 20.2 | [2] | |
| HT-29 | 21.6 | [2] | |
| DDO-5413 | MDA-MB-231 | < Dasatinib | [1] |
| MCF-7 | < Dasatinib | [1] | |
| Thiazole carboxamide derivative 2f | Huh7 | 17.47 | [4] |
| HCT116 | 14.57 | [4] | |
| Thiazole carboxamide derivative 2a | COX-2 | 0.958 | [3] |
| COX-1 | 2.65 | [3] | |
| Thiazole carboxamide derivative 2b | COX-2 | 0.191 | [3] |
| COX-1 | 0.239 | [3] |
Antitubercular Activity
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the discovery of new antitubercular agents. The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of such drugs.[5][6][7]
One study reported the identification of a series of 2-aminothiazole-4-carboxylate derivatives with potent activity against M. tuberculosis H37Rv.[5][7] Specifically, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to have a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml (240 nM), which is more potent than the first-line drug isoniazid (MIC of 0.25 µg/ml).[5][7] Interestingly, this compound did not show activity against the β-ketoacyl-ACP synthase mtFabH, suggesting a different mechanism of action.[5][6][7]
In contrast, another derivative, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate, was found to inhibit mtFabH with an IC50 of 0.95±0.05 µg/ml (2.43±0.13 µM) but was inactive against the whole cell organism.[5][6][7] This highlights the possibility of targeting different pathways with modifications to the same scaffold.
Table 2: Antitubercular Activity of Selected this compound Derivatives
| Compound ID | Target | MIC (µg/ml) | IC50 (µM) | Reference |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | - | [5][7] |
| Methyl 2-amino-5-methylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 | - | [5] |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | - | 2.43 ± 0.13 | [5][6][7] |
| 5-benzyl-2-(2-bromoacetamido)thiazole-4-carboxylic acid benzyl ester | mtFabH | - | 159.8 ± 3.0 | [5] |
Antimicrobial and Antioxidant Activities
Derivatives of this compound have also been explored for their broader antimicrobial and antioxidant properties.
A series of thiazole-carboxamide derivatives were evaluated for their in vitro antioxidant activity using the DPPH free radical scavenging assay.[8][9] Several compounds exhibited potent antioxidant activity, with IC50 values significantly lower than the standard antioxidant, Trolox (IC50 = 3.10 µM).[8][9] The most active compounds, LMH6 and LMH7, had IC50 values of 0.185 µM and 0.221 µM, respectively.[8][9]
In terms of antimicrobial activity, various aminothiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[10]
Table 3: Antioxidant Activity of Selected Thiazole-Carboxamide Derivatives
| Compound ID | Assay | IC50 (µM) | Reference |
| LMH6 | DPPH Scavenging | 0.185 | [8][9] |
| LMH7 | DPPH Scavenging | 0.221 | [8][9] |
| Trolox (Standard) | DPPH Scavenging | 3.10 | [8][9] |
Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. A predominant mechanism of action is enzyme inhibition.
Enzyme Inhibition
As discussed, derivatives of this scaffold have been shown to inhibit key enzymes in pathogens and in human cancer cells.
-
β-ketoacyl-ACP synthase (mtFabH): This enzyme is crucial for fatty acid synthesis in Mycobacterium tuberculosis. Inhibition of mtFabH disrupts the bacterial cell wall synthesis, leading to cell death.[5][6][7]
-
Cyclooxygenase (COX): COX-1 and COX-2 are key enzymes in the prostaglandin synthesis pathway. Selective inhibition of COX-2 is a validated strategy for anti-inflammatory and anticancer therapies.[3]
-
c-Met Kinase: Some thiazole and thiadiazole carboxamide derivatives have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a critical role in tumor cell proliferation, survival, and metastasis.
The following diagram illustrates the general principle of enzyme inhibition by these derivatives.
Caption: General mechanism of enzyme inhibition by this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
MTT Assay for Anticancer Activity
The in vitro antitumor activities of synthesized compounds are commonly determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Cell Seeding: Cancer cell lines (e.g., HCT116, HepG2, A549, MDA-MB-231, MCF-7) are seeded in 96-well plates at a specific density and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro COX Inhibition Assay
The ability of compounds to inhibit COX-1 and COX-2 can be assessed using commercially available COX inhibition assay kits.
-
Enzyme Preparation: Recombinant human COX-1 or COX-2 is prepared according to the kit's instructions.
-
Compound Incubation: The enzyme is pre-incubated with the test compound at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin produced is measured, typically through an ELISA-based method.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 values are determined.
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The derivatives explored in this guide demonstrate significant potential in oncology, infectious diseases, and beyond. Future research should focus on:
-
Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways for compounds with novel activities.
-
In Vivo Evaluation: Testing of promising candidates in relevant animal models to assess their efficacy and safety profiles.
By leveraging the rich chemical space of this compound derivatives, the scientific community is well-positioned to develop next-generation therapies for a range of unmet medical needs. The following workflow diagram outlines a typical drug discovery process for these compounds.
Caption: A generalized workflow for the discovery and development of this compound derivatives.
References
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 6. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 9. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 5-Aminothiazole-4-carboxamide: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 5-aminothiazole-4-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability have led to the development of a diverse array of derivatives with potent biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their applications as antitubercular and anticancer agents. Detailed experimental protocols and visual representations of key concepts are included to facilitate further research and development in this promising area.
Antitubercular Activity: Targeting Mycobacterium tuberculosis
Derivatives of this compound have demonstrated significant promise in the fight against tuberculosis, a disease that continues to pose a global health threat. Researchers have explored various modifications of the core structure to enhance potency against Mycobacterium tuberculosis (Mtb), including drug-sensitive and resistant strains.
Structure-Activity Relationship (SAR) Insights
The antitubercular activity of this compound analogs is highly dependent on the nature and position of substituents on the thiazole ring and the carboxamide moiety. Key SAR findings are summarized below:
-
Substitution at the 2-position: The 2-amino group is a critical pharmacophoric feature. Acylation of this group with various moieties can modulate activity. For instance, the introduction of a 4-methylpiperazin-1-yl)acetamido group has been shown to be beneficial in certain contexts.
-
Substitution at the 5-position: The 5-position of the thiazole ring is a key site for modification. The introduction of substituted phenyl rings or other aromatic systems can significantly impact antitubercular potency. The nature of the substituent on these aromatic rings (e.g., electron-donating or electron-withdrawing groups) plays a crucial role in determining activity.
-
The Carboxamide Moiety: The carboxamide group is essential for activity. Modifications of the amide nitrogen with various aryl and heteroaryl groups have been extensively explored. The substitution pattern on these aromatic rings directly influences the biological activity.
Quantitative SAR Data for Antitubercular Derivatives
The following table summarizes the in vitro antitubercular activity of selected this compound derivatives against the H37Rv strain of Mycobacterium tuberculosis.
| Compound ID | R1 (2-position) | R2 (5-position) | R3 (Amide) | MIC (µg/mL) | Reference |
| 1a | -NH2 | -H | -Phenyl | >100 | [1][2] |
| 1b | -NH2 | -CH3 | -Phenyl | 62.5 | [1][2] |
| 1c | -NH2 | -Benzyl | -Phenyl | 12.5 | [1][2] |
| 1d | -NH-CO-CH2-piperazine | -H | -2-chloro-6-methylphenyl | 20.2 (MCF-7), 21.6 (HT-29) | [3] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Anticancer Activity: A Multifaceted Approach
The this compound scaffold has also proven to be a valuable starting point for the development of novel anticancer agents. These derivatives have shown cytotoxic activity against a range of human cancer cell lines, often through mechanisms involving the inhibition of key cellular signaling pathways.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of these compounds is intricately linked to their chemical structure. Key observations include:
-
The 2- and 5-positions: As with antitubercular activity, modifications at the 2- and 5-positions of the thiazole ring are critical for anticancer potency. The introduction of bulky aromatic groups at the 5-position and specific substitutions on the 2-amino group can enhance cytotoxicity.
-
The Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is a major determinant of anticancer activity. Aryl groups with specific substitution patterns, such as chloro and methyl groups, have been shown to be favorable.
-
Influence of Lipophilicity: The overall lipophilicity of the molecule, influenced by the various substituents, plays a significant role in its ability to penetrate cancer cells and exert its cytotoxic effects.
Quantitative SAR Data for Anticancer Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.
| Compound ID | R1 (2-position) | R2 (5-position) | R3 (Amide) | Cell Line | IC50 (µM) | Reference |
| 2a | -NH2 | -Phenyl | -H | HCT116 | >50 | [4][5] |
| 2b | -S-benzyl | -NH2 | -H | A549 | 15.2 | [4] |
| 2c | -S-benzyl | -NH2 | -(4-fluorophenyl) | A549 | 8.7 | [4] |
| 2d | -NH-CO-CH2-(4-methylpiperazin-1-yl) | -H | -(2-chloro-6-methylphenyl) | K562 | <1 | [3] |
| 2e | -NH-CO-CH2-(4-methylpiperazin-1-yl) | -H | -(2-chloro-6-methylphenyl) | MDA-MB-231 | inactive | [3] |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To aid researchers in the synthesis and evaluation of novel this compound derivatives, detailed protocols for key experiments are provided below.
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the condensation of an α-haloketone with a thiourea derivative, a reaction known as the Hantzsch thiazole synthesis.
Caption: General workflow for the Hantzsch synthesis of this compound derivatives.
Procedure:
-
To a solution of the appropriate α-haloketone (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add the corresponding thiourea derivative (1-1.2 equivalents).
-
The reaction mixture is typically heated to reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
-
Further modifications, such as acylation of the 2-amino group, can be carried out on the thiazole intermediate.
In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay)
The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[6]
Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).
Procedure:
-
Prepare serial dilutions of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
Caption: Step-by-step workflow of the MTT assay for cytotoxicity assessment.
Procedure:
-
Seed human cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Logical Relationships in SAR Analysis
The process of SAR analysis involves a systematic approach to understanding how chemical structure relates to biological activity.
Caption: The iterative cycle of structure-activity relationship (SAR) analysis.
This guide provides a foundational understanding of the SAR of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers dedicated to the discovery and development of new drugs based on this versatile chemical scaffold. The continued exploration of this compound class holds significant potential for addressing unmet medical needs in tuberculosis and oncology.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. mdpi.com [mdpi.com]
- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Synthesis and Characterization of Novel 5-Aminothiazole-4-carboxamide Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-aminothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Analogs of this molecule have demonstrated a wide range of therapeutic potential, notably as antimicrobial and anticancer agents, often functioning as potent kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, characterization, and mechanistic aspects of novel this compound analogs, tailored for professionals in drug discovery and development.
Synthetic Strategies
The synthesis of this compound analogs primarily relies on established heterocyclic chemistry reactions, most notably the Hantzsch thiazole synthesis and the Cook-Heilbron thiazole synthesis. These methods offer versatile routes to the core scaffold, allowing for the introduction of diverse substituents at various positions.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone for the formation of the thiazole ring. A general approach involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of this compound analogs, a common starting material is ethyl 2-amino-4-methylthiazole-5-carboxylate, which can be further modified.
Experimental Protocol: Synthesis of Thiazolylcarboxamides
A representative protocol for the synthesis of thiazolylcarboxamide derivatives is as follows:
-
Reaction Setup: Ethyl 2-amino-4-methylthiazole-5-carboxylate or a similar 2-aminothiazole derivative is dissolved in a suitable solvent, such as methanol.[1]
-
Addition of Reagents: The solution is cooled to 0 °C, and a substituted carbonyl chloride is added dropwise with stirring.[2]
-
Reaction Progression: The reaction mixture is stirred for a specified period, typically ranging from 30 minutes to several hours, while allowing it to warm to room temperature.[1]
-
Work-up: The reaction mixture is poured into a solution of 5% sodium carbonate to precipitate the product.[1]
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.[1]
Cook-Heilbron Thiazole Synthesis
The Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or related dithioacids.[3] This method is particularly useful for accessing the 5-amino functionality directly.
Experimental Protocol: General Synthesis from α-Aminonitriles
-
Reactant Preparation: An α-aminonitrile, such as aminoacetonitrile, is reacted with a dithioester, like ethyldithioacetate.[3]
-
Condensation and Cyclization: The reaction is typically carried out in a suitable solvent at room temperature, leading to the condensation and subsequent cyclization to form the 5-aminothiazole ring.[3]
-
Isolation: The product can be isolated through standard work-up procedures, including extraction and purification by chromatography.
Amide Bond Formation
A crucial step in the synthesis of many this compound analogs is the formation of the carboxamide group at the C4 position. This is typically achieved by coupling the corresponding carboxylic acid with a desired amine using standard peptide coupling reagents or by converting the carboxylic acid to an acyl chloride followed by reaction with an amine.
Characterization of Analogs
The structural elucidation and confirmation of newly synthesized this compound analogs are performed using a combination of spectroscopic techniques.
Spectroscopic Data
The characterization of these compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for this compound Derivatives
| Compound/Analog | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Ethyl 2-aminothiazole-4-carboxylate Schiff Bases | CDCl₃ | 9.47-8.42 (1H, s, CH=N), 7.45-7.41 (1H, s, thiazole-H), 4.34-4.20 (2H, q, OCH₂), 1.38-1.24 (3H, t, CH₃) | Not specified in detail | [4] |
| N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides | DMSO-d₆ | Not specified in detail | Not specified in detail | [5] |
| 3-{(4-acetamidophenyl)[4-(aryl)-1,3-thiazol-2-yl]amino}propanoic acid | DMSO-d₆ | 12.27 (1H, br. s, OH), 8.06 (2H, d), 7.74 (2H, d), 7.28 (1H, s, thiazole-H), 7.04 (2H, d), 6.63 (2H, d), 4.09 (2H, t, NCH₂), 2.62 (2H, t, CH₂CO) | 172.75, 170.98, 148.88, 148.77, 138.56, 132.37, 128.60, 127.55, 127.24, 126.10, 125.76, 125.53, 125.49, 123.06, 114.71, 105.18, 48.40, 32.39 | [1] |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Compound Class | Mass Spectrometry (MS) | Infrared (IR) (cm⁻¹) | Reference |
| Thiazolylcarboxamides | Characterized by molecular ion peaks corresponding to their calculated masses. | Characterized by C=O stretching vibrations. | [2] |
| Ethyl 2-aminothiazole-4-carboxylate Schiff Bases | Not specified | 3300-3150 (NH₂), 3000 (C-H), 1690 (C=O, ester) | [4] |
| 3-{(4-acetamidophenyl)...}propanoic acid | Elemental analysis confirms calculated formula. | 3294–3054 (NH, OH), 1672, 1600 (C=O) | [1] |
Biological Activity and Signaling Pathways
A significant driver for the synthesis of novel this compound analogs is their potential as therapeutic agents, particularly as kinase inhibitors in cancer therapy.
Kinase Inhibition
Many derivatives have been designed as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers.
Targeting the Src Family of Kinases
The 2-aminothiazole scaffold has been identified as a novel template for the inhibition of the Src family of kinases.[6] Optimization of this scaffold led to the discovery of Dasatinib (BMS-354825), a potent pan-Src kinase inhibitor.[6] Src kinases are non-receptor tyrosine kinases that play a pivotal role in signaling pathways that control cell growth and differentiation.[7] Unregulated activation of Src kinases can lead to aberrant signaling and uncontrolled cell proliferation.[7]
The diagram below illustrates a simplified representation of the Src kinase signaling pathway and the point of inhibition by this compound analogs.
Caption: Inhibition of the Src kinase signaling pathway.
c-Met Kinase Inhibition
Thiazole and thiadiazole carboxamide derivatives have also been developed as potent inhibitors of the c-Met kinase, another important target in cancer therapy.[8] The amide functional group in these molecules is crucial for forming hydrogen-bonding interactions within the kinase's active site.[8]
Experimental Workflows
The development of novel this compound analogs follows a structured workflow from synthesis to biological evaluation.
The diagram below outlines a typical experimental workflow for the synthesis and evaluation of these compounds.
Caption: General experimental workflow.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic routes are well-established and amenable to the generation of diverse libraries of analogs. Through detailed characterization and biological evaluation, particularly in the context of kinase inhibition, these compounds hold significant promise for the development of next-generation targeted therapies for cancer and other diseases. This guide provides a foundational understanding for researchers to build upon in their quest for new and effective pharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation pathway of Src kinase reveals intermediate states as novel targets for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: A Technical Guide to 5-Aminothiazole-4-carboxamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of building blocks available to chemists, 5-aminothiazole-4-carboxamide stands out as a particularly versatile precursor. Its unique arrangement of functional groups—an amino group at position 5 and a carboxamide at position 4 on a thiazole ring—provides a reactive platform for the construction of a diverse array of fused heterocyclic systems. These resulting scaffolds, such as thiazolo[5,4-d]pyrimidines and pyrazolo[3,4-d]thiazoles, are of significant interest due to their structural analogy to endogenous purines and their demonstrated biological activities, which span from anticancer and anti-inflammatory to antiviral and neuroprotective.
This in-depth technical guide serves as a comprehensive resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents. It provides a detailed exploration of the synthetic utility of this compound, complete with experimental protocols, quantitative data, and visual representations of reaction workflows and relevant biological signaling pathways.
Synthetic Pathways and Methodologies
The strategic positioning of the amino and carboxamide groups on the thiazole ring of this compound allows for a variety of cyclization reactions with bifunctional reagents. These reactions typically proceed through a condensation mechanism, leading to the formation of a second heterocyclic ring fused to the thiazole core.
Synthesis of Thiazolo[5,4-d]pyrimidines
Thiazolo[5,4-d]pyrimidines, being isosteres of purines, are a prominent class of compounds synthesized from this compound. The pyrimidine ring is typically formed by reacting the precursor with a one-carbon or three-carbon synthon.
A common and effective method involves the cyclocondensation with formamide or orthoformates. For instance, heating this compound with an excess of formamide or triethyl orthoformate leads to the formation of 7-aminothiazolo[5,4-d]pyrimidine. Modifications of this core structure can be achieved by using substituted reagents.
dot
Caption: General workflow for the synthesis of thiazolo[5,4-d]pyrimidines.
Synthesis of Pyrazolo[3,4-d]thiazoles
The synthesis of the isomeric pyrazolo[3,4-d]thiazole ring system from a thiazole precursor involves the construction of a fused pyrazole ring. While direct synthesis from this compound is less common, derivatives of aminothiazoles are readily employed. For example, the reaction of a 2-aminothiazole derivative with a hydrazine compound can lead to the formation of the pyrazole ring.
dot
Caption: General workflow for the synthesis of pyrazolo[3,4-d]thiazoles.
Quantitative Data on Heterocyclic Synthesis
The efficiency of heterocyclic synthesis from this compound and its derivatives is highly dependent on the specific reagents and reaction conditions employed. The following tables summarize quantitative data from various reported syntheses.
Table 1: Synthesis of Thiazolo[5,4-d]pyrimidine Derivatives
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 7-Amino-2-benzyl-5-(furan-2-yl)thiazolo[5,4-d]pyrimidine | 7-Amino-2-benzyl-5-chlorothiazolo[5,4-d]pyrimidine, Furan-2-boronic acid, Pd(PPh₃)₄, Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [1] |
| 2,5-bis(4-hydroxyphenyl)thiazolo[5,4-d]thiazole | Dithiooxamide, 4-hydroxybenzaldehyde | L-proline:ethylene glycol (1:50), Na₂S₂O₅ | 130 | 1 | 72 | [2] |
| 2,5-di(pyridin-2-yl)thiazolo[5,4-d]thiazole | Dithiooxamide, Pyridine-2-carboxaldehyde | L-proline:ethylene glycol (1:50), Na₂S₂O₅ | 130 | 1 | 66 | [2] |
| Library of 36 Thiazolo[4,5-d]pyrimidine derivatives | Solid-phase synthesis using various aldehydes and amines | - | - | - | 63-93 (avg. over 6 steps) | [3] |
Table 2: Synthesis of Pyrazolo[3,4-d]thiazole and Related Derivatives
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one | 3-Cyano-2-methylthio-4-oxo-4H-5-(4-chlorophenyl)thiazolo[1,2-a]pyrimidine, Hydrazine hydrate | Ethanol | Reflux | 8 | 75 | [4] |
| 3-Amino-6-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one | 3-Cyano-2-methylthio-4-oxo-4H-5-(2-hydroxyphenyl)thiazolo[1,2-a]pyrimidine, Hydrazine hydrate | Ethanol | Reflux | 10 | 72 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 7-Amino-2-benzyl-5-(furan-2-yl)thiazolo[5,4-d]pyrimidine [1]
To a solution of 7-amino-2-benzyl-5-chlorothiazolo[5,4-d]pyrimidine (1 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL) were added furan-2-boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2 mmol). The reaction mixture was heated at 100 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure for the Synthesis of 2,5-Diarylthiazolo[5,4-d]thiazoles [2]
A mixture of the appropriate aromatic aldehyde (2 mmol), dithiooxamide (1 mmol), and sodium metabisulfite (1.1 mmol) in a mixture of L-proline and ethylene glycol (1:50, 4.4-4.8 g) was stirred at 130 °C for one hour. The reaction mixture was then cooled to room temperature, and water (40 mL) was added to precipitate the product. The resulting solid was collected by filtration, washed with cold water (2 x 15 mL) and ethanol (5 mL), and dried to give the desired thiazolo[5,4-d]thiazole derivative.
Biological Signaling Pathways of Synthesized Heterocycles
The therapeutic potential of heterocycles derived from this compound stems from their ability to interact with and modulate various biological signaling pathways implicated in disease.
Adenosine A1 and A2A Receptor Antagonism in Depression
Thiazolo[5,4-d]pyrimidine derivatives have been identified as potent antagonists of adenosine A1 and A2A receptors.[1] The adenosine signaling pathway is implicated in the pathophysiology of depression.[3][5] Antagonism of A2A receptors, in particular, has been shown to have antidepressant-like effects.
dot
References
- 1. Involvement of adenosine A2A receptors in depression and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Innovative Pyrazole-Thiazole-Oxadiazole Hybrid Compounds for Targeted EGFR/VEGFR2 Inhibition in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Diverse Biological Activities of 5-Aminothiazole-4-carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-aminothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. Derivatives of this core have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their anticancer and kinase inhibitory properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to support further research and drug development efforts.
Quantitative Biological Activity Data
The following tables summarize the reported in vitro biological activities of various this compound derivatives against different cancer cell lines, bacteria, and kinases.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| DDO-5413 | MDA-MB-231 (Breast) | MTT | < Dasatinib | [1] |
| DDO-5413 | MCF-7 (Breast) | MTT | < Dasatinib | [1] |
| Unspecified Derivative | Breast Cancer Cells | Not Specified | 0.1 | [2] |
| Unspecified Derivative | Non-small cell lung cancer | Not Specified | 0.06 | [2] |
| 2b | Not Specified | COX-1 Inhibition | 0.239 | [3] |
| 2b | Not Specified | COX-2 Inhibition | 0.191 | [3] |
| 2a | Not Specified | COX-2 Inhibition | 0.958 | [3] |
| St.4 | Not Specified | COX-1 Inhibition | 5.56 x 10⁻⁸ | [3] |
| 4-chloro-2-methylphenyl amido substituted thiazole | A-549 (Lung) | Not Specified | 48% inhibition | [4] |
| 22 | HT29 (Colon) | Not Specified | 2.01 | |
| 21 | Not Specified | Not Specified | 10-30 | |
| 13c | AGS (Gastric) | Not Specified | 4.0 | |
| 13c | HT-29 (Colon) | Not Specified | 4.4 | |
| 13c | HeLa (Cervical) | Not Specified | 5.8 | |
| 13d | AGS (Gastric) | Not Specified | 7.2 | |
| 13d | HT-29 (Colon) | Not Specified | 11.2 | |
| 13d | HeLa (Cervical) | Not Specified | 13.8 | |
| 6m | MCF7 (Breast) | MTT | 0.47 | [5] |
| 6m | NCI-H1650 (Lung) | MTT | 1.1 | [5] |
| 88 | HS 578T (Breast) | Not Specified | 0.8 | [6] |
Table 2: Antimicrobial and Antitubercular Activity
| Compound ID | Organism | Assay Type | MIC (µg/mL) | Reference |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | Not Specified | 0.06 | [2][7] |
| Unspecified Sulfathiazole Derivative | Gram-positive and Gram-negative bacteria | Not Specified | Effective | [2] |
| Unspecified Derivative | Candida albicans | Not Specified | 3.92 mM | [2] |
| 46 | Bacteria | Not Specified | 46.9 - 93.7 | |
| 46 | Fungi | Not Specified | 5.8 - 7.8 |
Table 3: Kinase Inhibitory Activity
| Compound ID | Kinase Target | Assay Type | IC50 (nM) | Reference |
| 33 | Casein Kinase II (CK2) | P32 radioactive kinase assay | 400 | [8] |
| 34 | Casein Kinase II (CK2) | In vitro kinase inhibition assay | 1900 | [8] |
| 34 | Glycogen synthase kinase 3β (GSK3β) | In vitro kinase inhibition assay | 670 | [8] |
| 42 | Glycogen synthase kinase 3β (GSK3β) | Not Specified | 0.29 | [8] |
| 20, 21 | Phosphatidylinositol-3 kinase alpha (PI3Kα) | Not Specified | 9-290 | [8] |
| Dasatinib (BMS-354825) | pan-Src | Biochemical and cellular assays | Subnanomolar to nanomolar | [9] |
| 12m | pan-Src | Biochemical and cellular assays | Nanomolar | [9] |
| 51am | c-Met | Biochemical and cellular assays | Promising inhibitor | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized yet detailed protocols for the most frequently cited assays in the context of this compound derivatives.
MTT Assay for Anticancer Drug Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., HCT116, HepG2, A549, MDA-MB-231, MCF-7)[1]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells from culture flasks using trypsinization.
-
Perform a cell count and determine cell viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density (typically 1 x 10⁴ to 5 x 10⁴ cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting up and down.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase. The principle involves incubating the kinase, a substrate, and ATP with the test compound and then detecting the amount of phosphorylated substrate.
Materials:
-
Purified recombinant kinase (e.g., Src, c-Met, PI3K)
-
Specific substrate for the kinase
-
This compound derivatives
-
ATP (often radiolabeled with ³²P or ³³P for radiometric assays, or unlabeled for non-radiometric assays)
-
Kinase reaction buffer (specific to the kinase, typically containing MgCl₂, MnCl₂, DTT, and a buffering agent like HEPES or Tris-HCl)
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphospecific antibodies for ELISA or Western blot, or reagents for fluorescence/luminescence-based assays)
-
Stop solution (e.g., EDTA, phosphoric acid)
-
Plate reader or scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compounds in DMSO.
-
Create a serial dilution of the compounds in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a multi-well plate, add the kinase and the test compound at various concentrations.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution, such as a solution containing a high concentration of EDTA to chelate the divalent cations required for kinase activity.
-
-
Detection of Phosphorylation:
-
The method of detection will vary depending on the assay format:
-
Radiometric Assay: Spot the reaction mixture onto a filter membrane, wash away unincorporated radiolabeled ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
ELISA-based Assay: Transfer the reaction mixture to a plate coated with a capture antibody for the substrate. Detect the phosphorylated substrate using a phosphospecific primary antibody and a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.
-
Fluorescence/Luminescence-based Assays: Use a proprietary detection system that measures the amount of ADP produced or the binding of a phosphospecific antibody labeled with a fluorescent probe.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of this compound derivatives often involves elucidating their effects on key cellular signaling pathways. Many of these compounds have been identified as kinase inhibitors, targeting enzymes that play crucial roles in cancer cell proliferation, survival, and metastasis.
General Drug Discovery Workflow
The development of novel this compound derivatives as therapeutic agents typically follows a structured workflow from initial design to in vivo evaluation.
Caption: A typical drug discovery workflow for this compound derivatives.
Key Signaling Pathways Targeted by Derivatives
Several important signaling pathways implicated in cancer have been shown to be modulated by this compound derivatives.
Src Kinase Signaling Pathway
The Src family of non-receptor tyrosine kinases are key regulators of cell proliferation, survival, migration, and angiogenesis. Dasatinib, a potent pan-Src inhibitor, features a 2-aminothiazole core structure.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cusabio.com [cusabio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
The 5-Aminothiazole-4-carboxamide Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-aminothiazole-4-carboxamide nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural versatility and ability to interact with a wide range of biological targets have established it as a "privileged structure" in the development of novel therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the therapeutic potential of the this compound core, detailing its biological activities, mechanisms of action, and the experimental protocols used for its evaluation.
Therapeutic Potential and Biological Activities
The inherent chemical properties of the this compound scaffold allow for extensive structural modifications, leading to the development of derivatives with high potency and selectivity against various biological targets. The primary areas of therapeutic investigation for this core include oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including non-small cell lung cancer, breast cancer, and leukemia.[1][2] The primary mechanism behind their anticancer activity is often the inhibition of key enzymes involved in cell cycle progression and signal transduction, particularly protein kinases.
One of the most notable applications of the 2-aminothiazole core, a closely related structure, is in the design of kinase inhibitors.[3] This scaffold serves as a template for the development of potent inhibitors of cyclin-dependent kinases (CDKs), Src family kinases, and components of the PI3K/Akt/mTOR signaling pathway, all of which are crucial for cancer cell proliferation and survival.[3][4][5] For instance, the blockbuster drug Dasatinib, a potent pan-Src kinase inhibitor, features a 2-aminothiazole-5-carboxamide core and is used in the treatment of chronic myelogenous leukemia.[3][6]
Antimicrobial and Antitubercular Activity
Derivatives of the this compound core have also shown promising activity against a range of microbial pathogens. This includes efficacy against both Gram-positive and Gram-negative bacteria.[1] A particularly important application is in the development of new treatments for tuberculosis. Certain derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[1][7] Some of these compounds are believed to exert their effect by inhibiting enzymes essential for bacterial metabolism, such as the β-ketoacyl-ACP synthase mtFabH.[8]
Anti-inflammatory and Other Activities
The therapeutic potential of this scaffold extends to anti-inflammatory applications, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9] COX-1 and COX-2 are key enzymes in the inflammatory cascade, and their inhibition can alleviate pain and inflammation. Additionally, research has explored the role of these compounds as antiparasitic agents and as modulators of AMPA receptors, suggesting potential applications in neurological disorders.[1][10]
Quantitative Biological Data
The following tables summarize the quantitative data for various this compound derivatives, highlighting their potency against different biological targets.
Table 1: Anticancer Activity of this compound Derivatives
| Derivative Class | Target Cell Line/Kinase | IC50 | Reference |
| Thiazole Derivative | Non-small cell lung cancer | 0.06 µM | [1] |
| Thiazole Derivative | Breast cancer | 0.1 µM | [1] |
| 5-amino-2-(benzylthio)thiazole-4-carboxamide (DDO-5413) | MDA-MB-231 and MCF-7 (Breast cancer) | < Dasatinib | [2] |
| N-(Cycloalkylamino)acyl-2-aminothiazole (BMS-387032) | CDK2/cycE | 48 nM | [4] |
| N-(Cycloalkylamino)acyl-2-aminothiazole (BMS-387032) | A2780 (Ovarian cancer) | 95 nM | [4] |
| 2-amino-thiazole-5-carboxylic acid phenylamide (6d) | K562 (Leukemia) | Comparable to Dasatinib | [6] |
| 2-amino-thiazole-5-carboxylic acid phenylamide (6d) | MCF-7 (Breast cancer) | 20.2 µM | [6] |
| 2-amino-thiazole-5-carboxylic acid phenylamide (6d) | HT-29 (Colon cancer) | 21.6 µM | [6] |
| 4-phenylthiazole derivative (5b) | HT29 (Colon cancer) | 2.01 µM | [11] |
| 2-pyridylamino-thiazole | Chk1 | Picomolar potency | [12] |
| 4',5-bisthiazole variant | PI3Kα | Potent inhibition | [5] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Derivative Class | Target Organism/Enzyme | MIC/IC50 | Reference |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | 0.06 µg/mL (240 nM) | [1][8] |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | 0.95 ± 0.05 µg/mL | [8] |
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Derivative Class | Target Enzyme | IC50 | Selectivity Ratio (COX-1/COX-2) | Reference |
| Thiazole carboxamide (2b) | COX-1 | 0.239 µM | 1.251 | [9] |
| Thiazole carboxamide (2b) | COX-2 | 0.191 µM | [9] | |
| Thiazole carboxamide (2a) | COX-2 | 0.958 µM | 2.766 | [9] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are rooted in their ability to modulate specific signaling pathways. As potent kinase inhibitors, they can disrupt the communication networks that drive cancer cell growth and proliferation.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 5-aminothiazole derivatives.
Caption: Inhibition of the Src kinase signaling pathway by 2-aminothiazole-based compounds.
Experimental Protocols
Reproducible and robust experimental methodologies are essential for the evaluation of novel therapeutic agents. The following sections detail generalized protocols for key assays used to characterize the biological activity of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Caption: General experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[4][8]
-
Compound Treatment: Prepare a series of dilutions of the this compound test compound in culture medium. After the initial 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., DMSO at the highest concentration used for the test compounds) and a blank control (medium only). Incubate for a further 48 to 72 hours.[8]
-
MTT Addition and Incubation: Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[3][4]
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the crystals.[6][8]
-
Data Acquisition and Analysis: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.[4] Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of around 630 nm to subtract background absorbance.[4] Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the activity of a specific kinase by measuring the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a common platform for this purpose.
Methodology:
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT). Prepare a stock solution of the test inhibitor in DMSO and create a serial dilution in the kinase buffer. The final DMSO concentration should not exceed 1%. Prepare the kinase enzyme, the specific substrate peptide, and ATP in the kinase buffer.[1][9]
-
Assay Plate Setup (384-well format): Add the inhibitor serial dilutions or vehicle control to the appropriate wells. Add the kinase enzyme and substrate mixture to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.[1]
-
Kinase Reaction: Initiate the reaction by adding the ATP solution to each well. Incubate the plate for 30-60 minutes at room temperature.[1][9]
-
Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of the test compound relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Antitubercular Activity: MIC Determination by Broth Microdilution
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of compounds against M. tuberculosis.
Methodology:
-
Inoculum Preparation: Grow M. tuberculosis H37Rv on a suitable solid medium (e.g., Middlebrook 7H10). Prepare a bacterial suspension in sterile saline with 0.05% Tween 80 and glass beads. Adjust the suspension to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 10^5 CFU/mL in each well of the microplate.[13]
-
Compound Preparation: Dissolve the test compound in an appropriate solvent (e.g., DMSO) and prepare two-fold serial dilutions in Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol. The concentration range is typically from 0.015 to 128 µg/mL.[13]
-
Assay Setup: Add 100 µL of the drug dilutions to a 96-well microplate. Add 100 µL of the prepared bacterial inoculum to each well. Include a drug-free growth control and a sterile control.
-
Incubation: Seal the plate and incubate at 36°C ± 1°C. The plates are typically read when visible growth is evident in the growth control well, which usually takes between 10 and 21 days.[13][14]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible growth (a clear well).[13] This can be assessed visually using an inverted mirror or by using a growth indicator dye like resazurin.[15]
Conclusion
The this compound core represents a highly valuable scaffold in the field of medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives underscore its significant therapeutic potential. The continued exploration of this chemical space, guided by robust in vitro and in vivo evaluation, promises to yield novel drug candidates for the treatment of cancer, infectious diseases, and inflammatory conditions. The detailed methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the therapeutic applications of this remarkable molecular framework.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. journals.asm.org [journals.asm.org]
- 15. academic.oup.com [academic.oup.com]
5-Aminothiazole-4-carboxamide Core in Marine Natural Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The marine environment is a prolific source of structurally diverse and biologically active natural products, many of which have inspired the development of new therapeutic agents. Among these, marine natural products featuring a 5-aminothiazole-4-carboxamide core or a related thiazole-containing structure have demonstrated significant potential, exhibiting a range of activities from potent cytotoxicity against cancer cell lines to targeted antimicrobial effects. This technical guide provides an in-depth overview of key marine natural products containing this important heterocyclic scaffold, with a focus on their quantitative biological data, detailed experimental protocols, and mechanisms of action.
Overview of Key Marine Natural Products
Several notable marine natural products incorporate a thiazole or thiazole-carboxamide moiety, contributing to their unique biological activities. This guide will focus on the following exemplary compounds:
-
Dolastatin 10: A potent antineoplastic pseudopeptide isolated from the sea hare Dolabella auricularia.
-
Kocurin: A thiazolyl peptide antibiotic from the marine-derived bacterium Kocuria palustris with strong activity against methicillin-resistant Staphylococcus aureus (MRSA).
-
TP-1161: A novel thiopeptide antibiotic produced by a marine Nocardiopsis species, effective against Gram-positive bacteria.
-
Sanguinamide B: A cyclic peptide from the sea slug Hexabranchus sanguineus that inhibits bacterial motility.
-
Bistratamides: A family of cyclic hexapeptides from the ascidian Lissoclinum bistratum with cytotoxic properties.
Quantitative Biological Activity
The biological activities of these marine natural products have been quantified using various assays. The following tables summarize the key inhibitory concentrations and minimum inhibitory concentrations.
Table 1: Cytotoxicity and Tubulin Polymerization Inhibition Data for Dolastatin 10
| Compound | Cell Line/Target | Assay | IC50 | Reference |
| Dolastatin 10 | L1210 murine leukemia | Cell Growth Inhibition | 0.5 nM | [1] |
| Dolastatin 10 | Purified Tubulin | Tubulin Polymerization | 1.2 µM | [1] |
Table 2: Minimum Inhibitory Concentration (MIC) Data for Kocurin [2]
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.25[2][3] |
| Bacillus subtilis | Gram-positive | Active |
| Enterococcus faecium | Gram-positive | Active |
| Escherichia coli | Gram-negative | No activity |
| Acinetobacter baumannii | Gram-negative | No activity |
| Pseudomonas aeruginosa | Gram-negative | No activity |
| Candida albicans | Fungus | No activity |
Note: "No activity" for Gram-negative bacteria and C. albicans was observed at a concentration of 16 μg/mL.[2]
Table 3: Antibacterial Activity of TP-1161
| Bacterial Group | Activity | MIC Range (µg/mL) | Reference |
| Gram-positive clinical isolates | High | 0.25 - 4 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments related to the featured marine natural products.
Isolation and Purification of Kocurin[5]
-
Fermentation: The producing bacterium, Kocuria palustris, is fermented for one day in R358 medium.
-
Extraction: A 7 L fermentation is centrifuged, and the cell pellet is extracted with methanol (3 x 50 mL).
-
Chromatography: The methanol extract is chromatographed on a reversed-phase C18 column using a gradient of H₂O/MeOH.
-
Purification: Bioactive fractions are further purified by repeated semipreparative and preparative HPLC to yield pure kocurin as a white solid.
Minimum Inhibitory Concentration (MIC) Determination for Kocurin[2]
This protocol utilizes the broth microdilution method.
-
Preparation of Kocurin Dilutions: A serial two-fold dilution of a Kocurin stock solution is prepared in Cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate.[2]
-
Inoculum Preparation: A fresh bacterial culture is grown to the mid-logarithmic phase. The turbidity is adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then further diluted in CAMHB to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
Inoculation: Each well containing the Kocurin dilution is inoculated with the standardized bacterial suspension. Growth control and sterility control wells are included.[2]
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is determined as the lowest concentration of Kocurin at which there is no visible growth of the microorganism.[2]
Isolation and Purification of TP-1161[6]
-
Fermentation: Nocardiopsis sp. strain TFS65-07 is fermented in BPS-4_KD medium for 14 days at 25°C.[5]
-
Extraction: The culture broth is centrifuged, and the mycelial pellet is frozen. After thawing, the mycelium is washed with deionized water and a water-isopropanol mixture. TP-1161 is then extracted with methanol.[5]
-
Purification: The methanol extract is concentrated, and impurities are precipitated by storing at -20°C overnight. The supernatant is then subjected to further purification steps to isolate TP-1161.[5]
In Vitro Tubulin Polymerization Assay for Dolastatin 10[7]
This assay measures the effect of dolastatin 10 on the polymerization of purified tubulin.
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol) is prepared on ice.[6]
-
Plate Preparation: Various concentrations of dolastatin 10 or a vehicle control (DMSO) are added to the wells of a pre-chilled 96-well plate.[6]
-
Initiation: The tubulin solution is added to the wells to initiate the reaction.[6]
-
Measurement: The plate is immediately placed in a spectrophotometer pre-warmed to 37°C. The increase in absorbance at 340 nm is measured every 30 seconds for 60 minutes. The absorbance is proportional to the amount of polymerized microtubules.[6]
-
Analysis: Polymerization curves are generated by plotting absorbance versus time. The IC50 value for the inhibition of tubulin polymerization is then calculated.[6]
Bacterial Motility (Swimming) Assay for Sanguinamide B Analogues[8]
-
Media Preparation: LB plates containing 0.3% (wt/vol) agar and different concentrations of the test compound are prepared.
-
Inoculation: A sterile toothpick is used to inoculate the center of the soft agar plates with an overnight culture of the test bacteria.
-
Incubation: The plates are incubated at 37°C for 15-20 hours.[7][8]
-
Measurement: The diameters of the swimming zones are measured.[7][8]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these marine natural products exert their effects is crucial for their development as therapeutic agents.
Dolastatin 10: Tubulin Inhibition and Apoptosis Induction
The primary mechanism of action for dolastatin 10 is the inhibition of tubulin polymerization.[6][9] It binds to the vinca domain on β-tubulin, disrupting microtubule dynamics, which is essential for the formation of the mitotic spindle during cell division.[1][6] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[6][9][10] The apoptotic pathway is thought to involve the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[6][9][10]
Caption: Dolastatin 10 signaling pathway.
Kocurin: Inhibition of Protein Synthesis
The proposed mechanism of action for kocurin and other thiazolyl peptides is the inhibition of bacterial protein synthesis.[11]
Experimental Workflows
Visualizing experimental workflows can aid in the planning and execution of research.
Caption: Kocurin isolation workflow.
Caption: MIC determination workflow.
Conclusion
Marine natural products bearing the this compound core and related thiazole moieties represent a promising area of research for the discovery of new drug leads. The potent and diverse biological activities of compounds like dolastatin 10, kocurin, and TP-1161 highlight the therapeutic potential of this chemical scaffold. This technical guide provides a foundational resource for researchers in the field, offering a compilation of quantitative data, detailed experimental protocols, and insights into the mechanisms of action of these fascinating marine molecules. Further investigation into the structure-activity relationships, biosynthetic pathways, and synthetic analogues of these compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents.
References
- 1. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kocurin, the True Structure of PM181104, an Anti-Methicillin-Resistant Staphylococcus aureus (MRSA) Thiazolyl Peptide from the Marine-Derived Bacterium Kocuria palustris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of a New Thiopeptide Antibiotic, TP-1161, by a Marine Nocardiopsis Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of Bacterial Biofilm Formation and Swarming Motility by a Small Synthetic Cationic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
- 10. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Aminothiazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 5-aminothiazole-4-carboxamide, a valuable building block in medicinal chemistry and drug development. The protocol is based on established chemical literature and provides a clear, step-by-step guide for laboratory synthesis.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry due to its presence in various biologically active molecules. Its derivatives have been explored for a range of therapeutic applications. The synthesis protocol outlined below describes a reliable method for the preparation of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 5-Aminothiazole-4-carboxylic acid ethyl ester | [1] |
| Reagent | Ammonia in Methanol | [1] |
| Reaction Temperature | 120 °C | [1] |
| Reported Yield | 85% | [1] |
| Product Molecular Formula | C₄H₅N₃OS | |
| Product Molecular Weight | 143.17 g/mol |
Experimental Protocol
This protocol details the synthesis of this compound from 5-aminothiazole-4-carboxylic acid ethyl ester via ammonolysis.
Materials:
-
5-Aminothiazole-4-carboxylic acid ethyl ester
-
Saturated solution of ammonia in methanol
-
Methanol
-
Deionized water
-
Activated carbon (optional)
-
Standard laboratory glassware
-
High-pressure reaction vessel (e.g., autoclave or sealed tube)
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Melting point apparatus
-
Instrumentation for product characterization (e.g., NMR, IR, Mass Spectrometry)
Procedure:
-
Reaction Setup:
-
In a high-pressure reaction vessel, dissolve a known quantity of 5-aminothiazole-4-carboxylic acid ethyl ester in a saturated solution of ammonia in methanol. The ratio of ester to the ammonia solution should be sufficient to ensure an excess of ammonia. A typical concentration would be in the range of 1 g of ester per 10-20 mL of the methanolic ammonia solution.
-
Seal the reaction vessel securely according to the manufacturer's instructions.
-
-
Reaction:
-
Place the sealed vessel in a heating mantle or an oil bath on a magnetic stirrer.
-
Heat the reaction mixture to 120 °C with continuous stirring.[1]
-
Maintain the reaction at this temperature for a period of 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if a sample can be safely withdrawn.
-
-
Work-up:
-
After the reaction is complete, cool the vessel to room temperature. Caution: Ensure the vessel has completely cooled and any internal pressure has been safely released before opening.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the excess methanol and ammonia using a rotary evaporator under reduced pressure.
-
-
Purification:
-
The crude product will likely be a solid. Recrystallization is a suitable method for purification.
-
Dissolve the crude solid in a minimal amount of hot methanol or a mixture of methanol and water.
-
If the solution has a noticeable color, a small amount of activated carbon can be added, and the solution can be heated for a short period before being filtered hot to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified this compound under vacuum.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Confirm the identity and purity of the compound using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Calculate the percentage yield of the final product.
-
Visualizations
Diagram 1: Synthesis Pathway
Caption: Chemical reaction for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
References
Application Notes and Protocols for Kinase Inhibitor Screening Using 5-Aminothiazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of kinase inhibitors has revolutionized the treatment of various cancers and other diseases. The 5-aminothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically important kinase inhibitors. This document provides detailed application notes and protocols for the use of this compound and its derivatives in kinase inhibitor screening.
The this compound Scaffold in Kinase Inhibition
The 2-aminothiazole moiety, a key feature of this compound, serves as a versatile template for the design of kinase inhibitors. This scaffold has been successfully incorporated into potent and selective inhibitors of a variety of kinases. Notable examples include Dasatinib, a dual Src/Bcr-Abl inhibitor used in the treatment of chronic myeloid leukemia (CML), and SNS-032 (BMS-387032), an inhibitor of cyclin-dependent kinases (CDKs). The chemical tractability of the this compound core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinase targets.
Quantitative Data on this compound Derivatives
The following tables summarize the inhibitory activities of various derivatives of the this compound scaffold against different protein kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Compound/Derivative Name | Target Kinase(s) | IC50 (nM) | Reference Compound(s) |
| Dasatinib (BMS-354825) | Bcr-Abl | <1.0 | Imatinib |
| Src | 0.5 | ||
| SNS-032 (BMS-387032) | CDK2 | 38 | |
| CDK7 | 62 | ||
| CDK9 | 4 | ||
| GSK-3β Inhibitor (Compound 42) | GSK-3β | 0.29 | |
| CK2 Inhibitor (Compound 34) | CK2 | 1900 | |
| GSK-3β | 670 | ||
| p38 MAPK Inhibitors | p38 MAPK | 100 - 2000 |
Experimental Protocols
General In Vitro Kinase Inhibitor Screening Workflow
A typical workflow for screening potential kinase inhibitors involves a primary biochemical assay to identify initial hits, followed by secondary assays to confirm activity and determine potency and selectivity.
Application Notes and Protocols for Testing 5-Aminothiazole-4-carboxamide Derivatives on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Aminothiazole-4-carboxamide and its derivatives represent a class of heterocyclic compounds with significant potential in anticancer drug discovery.[1][2][3] These scaffolds have been shown to exhibit a range of biological activities, including the induction of apoptosis and cell cycle arrest in various cancer cell lines.[2][4] The diverse mechanisms of action, which can include the inhibition of key enzymes and modulation of critical signaling pathways, make them attractive candidates for further investigation.[4][5][6] This document provides a comprehensive set of protocols for the systematic evaluation of novel this compound derivatives for their cytotoxic and mechanistic effects on cancer cells.
These protocols detail methods for assessing cell viability, quantifying apoptosis, and analyzing cell cycle distribution. Furthermore, a protocol for Western blotting is included to investigate the molecular mechanisms underlying the observed cellular effects.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| Derivative 1 | MCF-7 (Breast) | 48 | [Insert Value] |
| Derivative 1 | A549 (Lung) | 48 | [Insert Value] |
| Derivative 2 | MCF-7 (Breast) | 48 | [Insert Value] |
| Derivative 2 | A549 (Lung) | 48 | [Insert Value] |
| Doxorubicin | MCF-7 (Breast) | 48 | [Insert Value] |
| Doxorubicin | A549 (Lung) | 48 | [Insert Value] |
IC₅₀: The half-maximal inhibitory concentration. Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 2: Apoptosis Induction by this compound Derivatives
| Compound ID | Concentration (µM) | Cancer Cell Line | % Early Apoptosis ± SD | % Late Apoptosis/Necrosis ± SD |
| Vehicle Control | - | MCF-7 | [Insert Value] | [Insert Value] |
| Derivative 1 | [IC₅₀] | MCF-7 | [Insert Value] | [Insert Value] |
| Derivative 1 | [2 x IC₅₀] | MCF-7 | [Insert Value] | [Insert Value] |
| Staurosporine | 1 µM | MCF-7 | [Insert Value] | [Insert Value] |
% Early Apoptosis: Annexin V-positive, PI-negative cells. % Late Apoptosis/Necrosis: Annexin V-positive, PI-positive cells. Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound Derivatives
| Compound ID | Concentration (µM) | Cancer Cell Line | % G0/G1 Phase ± SD | % S Phase ± SD | % G2/M Phase ± SD |
| Vehicle Control | - | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative 1 | [IC₅₀] | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
| Derivative 1 | [2 x IC₅₀] | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
| Nocodazole | 100 nM | MCF-7 | [Insert Value] | [Insert Value] | [Insert Value] |
Data should be presented as the mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Mix gently on a plate shaker for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and distinguishing viable, early apoptotic, late apoptotic, and necrotic cells with propidium iodide (PI).[9][10]
Materials:
-
Cancer cell lines
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS (Phosphate-Buffered Saline)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the derivatives at the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for the chosen time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[9]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry based on DNA content.[12][13]
Materials:
-
Cancer cell lines
-
This compound derivatives
-
PBS
-
Cold 70% ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed and treat cells with the derivatives as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.[14]
-
Incubate the cells on ice or at -20°C for at least 30 minutes.[14]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[15]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.[16][17][18]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AMPK, total AMPK, p-p38, total p38, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.[18]
-
Separate the proteins by SDS-PAGE.[16]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16][18]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[17]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again as in step 8.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
Caption: Experimental workflow for testing this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 5539-46-8 | Benchchem [benchchem.com]
- 4. The effect of 5-aminoimidazole-4-carboxamide-ribonucleoside was mediated by p38 mitogen activated protein kinase signaling pathway in FRO thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. medium.com [medium.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anticancer Activity of 5-Aminothiazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminothiazole-4-carboxamide and its derivatives have emerged as a promising class of heterocyclic compounds with significant therapeutic potential, including anticancer properties.[1] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, suggesting their potential as lead structures for the development of novel antineoplastic agents. This document provides detailed application notes and protocols for the in vitro evaluation of the anticancer activity of this compound and its analogs. The methodologies described herein focus on assessing cell viability, apoptosis induction, and elucidating the potential mechanism of action through key signaling pathways.
Data Presentation
The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the reported in vitro anticancer activities of various this compound derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Thiazole Derivative | Breast Cancer | Not Specified | 0.1 | [1] |
| Thiazole Derivative | Non-small cell lung cancer | Not Specified | 0.06 | [1] |
| Thiazolyl Pyridine Derivative | Human Lung Cancer (A549) | MTT Assay | 0.452 | [2] |
| Thiazole-Pyrazole Hybrid IVc | Breast Cancer (MCF-7) | Not Specified | 126.98 | [2] |
| 2,4-disubstituted-1,3-thiazole analog 7a | Breast Cancer (MCF-7) | MTT Assay | 4.75 µg/ml | [3] |
| 2,4-disubstituted-1,3-thiazole analog 7b | Breast Cancer (MCF-7) | MTT Assay | 6.09 µg/ml | [3] |
| 2,4-disubstituted-1,3-thiazole analog 8 | Breast Cancer (MCF-7) | MTT Assay | 3.36 µg/ml | [3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Materials:
-
This compound or its derivatives
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the this compound compound in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[6] Annexin V staining is a common method to detect early apoptotic cells.[5] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound or its derivatives
-
Human cancer cell lines
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
References
- 1. This compound | 5539-46-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kosheeka.com [kosheeka.com]
- 5. scispace.com [scispace.com]
- 6. Induction of apoptosis in oral cancer cells: agents and mechanisms for potential therapy and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assays for 5-Aminothiazole-4-carboxamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing key cell-based assays for evaluating the biological activity of 5-aminothiazole-4-carboxamide derivatives. The protocols detailed below are essential for characterizing the cytotoxic, pro-apoptotic, and cell cycle-modifying effects of this important class of compounds.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives against a panel of human cancer cell lines. This data is crucial for initial screening and identifying lead compounds for further development.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| DDO-5413 | MDA-MB-231 | Breast Cancer | < Positive Reference (Dasatinib) | [1] |
| MCF-7 | Breast Cancer | < Positive Reference (Dasatinib) | [1] | |
| Aminothiazole-Paeonol Derivative 13c | AGS | Gastric Adenocarcinoma | 4.0 | [2] |
| HT-29 | Colorectal Adenocarcinoma | 4.4 | [2] | |
| HeLa | Cervical Adenocarcinoma | 5.8 | [2] | |
| Aminothiazole-Paeonol Derivative 13d | AGS | Gastric Adenocarcinoma | 7.2 | [2] |
| HT-29 | Colorectal Adenocarcinoma | 11.2 | [2] | |
| HeLa | Cervical Adenocarcinoma | 13.8 | [2] | |
| Thiazole-Amino Acid Hybrid 5a | A549 | Lung Cancer | 8.02 | [3] |
| HeLa | Cervical Cancer | 6.51 | [3] | |
| MCF-7 | Breast Cancer | 6.84 | [3] | |
| Thiazole-Amino Acid Hybrid 5f | A549 | Lung Cancer | < 5-FU | [3] |
| HeLa | Cervical Cancer | < 5-FU | [3] | |
| MCF-7 | Breast Cancer | < 5-FU | [3] | |
| Thiazole-Amino Acid Hybrid 5o | A549 | Lung Cancer | < 5-FU | [3] |
| HeLa | Cervical Cancer | < 5-FU | [3] | |
| MCF-7 | Breast Cancer | < 5-FU | [3] | |
| Thiazole-Amino Acid Hybrid 5ac | A549 | Lung Cancer | 4.57 | [3] |
| HeLa | Cervical Cancer | 5.41 | [3] | |
| MCF-7 | Breast Cancer | 6.71 | [3] | |
| Thiazole-Amino Acid Hybrid 5ad | A549 | Lung Cancer | 3.68 | [3] |
| HeLa | Cervical Cancer | 5.07 | [3] | |
| MCF-7 | Breast Cancer | 8.51 | [3] |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are intended as a starting point and may require optimization for specific cell lines and this compound derivatives.
MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Cell Cycle Analysis by Flow Cytometry
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Cell Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Cell Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways affected by this compound derivatives and a general experimental workflow for their evaluation.
These application notes and protocols serve as a foundational resource for the investigation of this compound derivatives. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, facilitating the advancement of drug discovery and development in this promising area of research.
References
Application of 5-Aminothiazole-4-carboxamide in Antimicrobial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-aminothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of novel antimicrobial agents. Derivatives of this compound have demonstrated a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria. This document provides a comprehensive overview of the antimicrobial applications of this compound derivatives, including quantitative data on their activity, detailed experimental protocols for their evaluation, and visualizations of their potential mechanisms of action.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various derivatives against a range of microbial strains, as reported in the scientific literature.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Ethyl-2-aminothiazole-4-carboxylate Schiff base (2a) | Staphylococcus epidermidis (MDR) | 250 | [1] |
| Ethyl-2-aminothiazole-4-carboxylate Schiff base (2b) | Staphylococcus epidermidis (MDR) | 250 | [1] |
| Ethyl-2-aminothiazole-4-carboxylate Schiff base (2a) | Pseudomonas aeruginosa (MDR) | 375 | [1] |
| Ethyl-2-aminothiazole-4-carboxylate Schiff base (2b) | Pseudomonas aeruginosa (MDR) | 375 | [1] |
| Ethyl-2-aminothiazole-4-carboxylate Schiff base (2d) | Staphylococcus aureus (MDR) | 250 | [1] |
| Ethyl-2-aminothiazole-4-carboxylate Schiff base (2g) | Staphylococcus aureus (MDR) | 250 | [1] |
| Ethyl-2-aminothiazole-4-carboxylate Schiff base (2d) | Escherichia coli (MDR) | 375 | [1] |
| Ethyl-2-aminothiazole-4-carboxylate Schiff base (2g) | Escherichia coli (MDR) | 375 | [1] |
| 2-phenylacetamido-thiazole derivative (16) | Escherichia coli | 1.56 - 6.25 | [2] |
| 2-phenylacetamido-thiazole derivative (16) | Pseudomonas aeruginosa | 1.56 - 6.25 | [2] |
| 2-phenylacetamido-thiazole derivative (16) | Bacillus subtilis | 1.56 - 6.25 | [2] |
| 2-phenylacetamido-thiazole derivative (16) | Staphylococcus aureus | 1.56 - 6.25 | [2] |
*MDR: Multi-drug resistant
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| 2,5-dichloro thienyl-substituted thiazole | Aspergillus fumigatus | 6.25 - 12.5 | [2] |
| 2,5-dichloro thienyl-substituted thiazole | Aspergillus flavus | 6.25 - 12.5 | [2] |
| 2,5-dichloro thienyl-substituted thiazole | Penicillium marneffei | 6.25 - 12.5 | [2] |
| 2,5-dichloro thienyl-substituted thiazole | Trichophyton mentagrophytes | 6.25 - 12.5 | [2] |
| 2,5′-bisthiazole derivative | Candida albicans | Moderate Activity | [2] |
| Acylhydrazone with 1,4-phenylenebisthiazole | Candida albicans | - | [2] |
| Acylhydrazone with 1,4-phenylenebisthiazole | Candida parapsilosis | - | [2] |
| Acylhydrazone with 1,4-phenylenebisthiazole | Candida krusei | - | [2] |
Table 3: Anti-mycobacterial Activity of this compound Derivatives
| Compound/Derivative | Mycobacterial Strain | MIC (µg/mL) | Reference |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 | [3] |
| 4′,5-bisthiazole derivative (37) | Mycobacterium smegmatis | 30.38 | [2] |
| 2,5′-bisthiazole derivative (38) | Mycobacterium tuberculosis H37Ra | 9.64 - 23.64 | [2] |
| 2,5′-bisthiazole derivative (38) | Mycobacterium bovis BCG | 9.64 - 23.64 | [2] |
| 2,5′-bisthiazole derivative (39) | Mycobacterium tuberculosis H37Ra | 9.64 - 23.64 | [2] |
| 2,5′-bisthiazole derivative (39) | Mycobacterium bovis BCG | 9.64 - 23.64 | [2] |
| 2,5′-bisthiazole derivative (40) | Mycobacterium tuberculosis H37Ra | 9.64 - 23.64 | [2] |
| 2,5′-bisthiazole derivative (40) | Mycobacterium bovis BCG | 9.64 - 23.64 | [2] |
Experimental Protocols
The following are detailed protocols for two standard methods used to determine the antimicrobial activity of this compound derivatives.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
Bacterial or fungal culture
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: a. Add 100 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: a. Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading the Results: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.
Materials:
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Test compound
-
Bacterial or fungal culture
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Pipettes and sterile tips
-
Incubator
Protocol:
-
Preparation of Agar Plates: a. Prepare and sterilize the agar medium according to the manufacturer's instructions. b. Pour the molten agar into sterile Petri dishes and allow them to solidify in a laminar flow hood.
-
Inoculation: a. Prepare a standardized inoculum as described in the broth microdilution protocol. b. Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. c. Streak the swab evenly over the entire surface of the agar plate in three directions to ensure uniform growth.
-
Preparation of Wells: a. Using a sterile cork borer (typically 6-8 mm in diameter), punch wells into the agar. b. Carefully remove the agar plugs.
-
Application of Test Compound: a. Prepare a solution of the test compound at a known concentration. b. Pipette a fixed volume (e.g., 50-100 µL) of the compound solution into each well. c. Include a control well with the solvent used to dissolve the compound.
-
Incubation: a. Allow the plates to stand for a pre-incubation period (e.g., 1-2 hours) at room temperature to allow for diffusion of the compound. b. Incubate the plates in an inverted position at the appropriate temperature and duration.
-
Reading the Results: a. After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Visualization of Mechanisms of Action
The antimicrobial activity of this compound derivatives can be attributed to various mechanisms of action. Below are diagrams illustrating two potential pathways targeted by these compounds.
Caption: Experimental workflow for determining antimicrobial susceptibility.
Caption: Inhibition of ergosterol biosynthesis by thiazole derivatives.[4]
Caption: Inhibition of mycolic acid synthesis by 2-aminothiazole derivatives.[3]
Conclusion
Derivatives of this compound represent a promising class of antimicrobial agents with a wide range of activities. The data and protocols presented here provide a valuable resource for researchers and scientists involved in the discovery and development of new antimicrobial drugs. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for optimizing their therapeutic potential.
References
- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
Application Notes and Protocols for the Development of Antitubercular Agents from 5-Aminothiazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the development of novel antitubercular agents derived from the 5-aminothiazole-4-carboxamide scaffold. This class of compounds has demonstrated promising in vitro activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.[1] These notes are intended to guide researchers through the key stages of synthesis, biological evaluation, and preliminary mechanism of action studies.
Introduction
The escalating threat of drug-resistant tuberculosis necessitates the discovery of new chemical entities with novel mechanisms of action. The this compound core represents a promising starting point for the development of such agents. Derivatives of this scaffold have been shown to exhibit potent antimycobacterial activity, often with low cytotoxicity, making them attractive candidates for further development.[2][3] This document outlines the essential methodologies for synthesizing and evaluating these compounds to identify lead candidates for preclinical development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through a multi-step process, often starting from readily available starting materials. The general synthetic route involves the formation of the core thiazole ring followed by amide coupling with various amines.
Experimental Protocol: Synthesis of a Representative N-aryl-5-aminothiazole-4-carboxamide
This protocol describes a general method for the synthesis of an N-aryl-5-aminothiazole-4-carboxamide derivative.
Step 1: Synthesis of Ethyl 2,5-diaminothiazole-4-carboxylate
-
To a solution of ethyl cyanoacetate (1 equivalent) and elemental sulfur (1.1 equivalents) in ethanol, add diethylamine (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2,5-diaminothiazole-4-carboxylate.
Step 2: Acylation of the 5-amino group
-
Dissolve ethyl 2,5-diaminothiazole-4-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (TEA) or pyridine (1.5 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Step 3: Amide formation
-
Hydrolyze the ester from the previous step to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water.
-
Acidify the reaction mixture to precipitate the carboxylic acid.
-
Filter, wash with water, and dry the carboxylic acid.
-
To a solution of the carboxylic acid (1 equivalent) and the desired aryl amine (1.1 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final N-aryl-5-aminothiazole-4-carboxamide derivative by column chromatography or recrystallization.
Biological Evaluation
In Vitro Antitubercular Activity
The primary screening of newly synthesized compounds is typically performed to determine their minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for this purpose.[4][5]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Mtb Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin, dextrose, catalase), and 0.05% (v/v) Tween 80 to mid-log phase.
-
Compound Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Serially dilute the compounds in 7H9 broth in a 96-well microplate to obtain a range of concentrations.
-
Inoculation: Adjust the turbidity of the Mtb culture to a McFarland standard of 1.0 and dilute 1:50 in 7H9 broth. Add 100 µL of the diluted culture to each well of the microplate containing the test compounds.
-
Controls: Include wells with Mtb and no drug (positive control) and wells with media only (negative control). Rifampicin or isoniazid can be used as a positive drug control.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assessment
To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line, such as Vero (African green monkey kidney) cells, is determined. The MTT assay is a common method to evaluate cell viability.[6]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and incubate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Replace the old medium with the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of viability against the compound concentration.
Data Presentation
Summarize the quantitative data from the biological assays in a clear and structured table to facilitate comparison and structure-activity relationship (SAR) analysis.
| Compound ID | R Group | MIC (µg/mL) vs Mtb H37Rv | CC₅₀ (µg/mL) vs Vero Cells | Selectivity Index (SI = CC₅₀/MIC) |
| Lead Cmpd | Phenyl | 0.5 | >50 | >100 |
| Analog 1 | 4-Chlorophenyl | 0.25 | >50 | >200 |
| Analog 2 | 4-Methoxyphenyl | 1.0 | >50 | >50 |
| Analog 3 | 2-Pyridyl | 0.125 | 25 | 200 |
| Rifampicin | - | 0.125 | 100 | 800 |
| Isoniazid | - | 0.06 | >200 | >3333 |
Mechanism of Action (Preliminary Insights)
The this compound scaffold and its derivatives have been suggested to target various essential pathways in M. tuberculosis. Some studies have indicated that these compounds may inhibit enzymes involved in cell wall biosynthesis, such as β-ketoacyl-ACP synthase (mtFabH) or the mycobacterial membrane protein Large 3 (MmpL3).[1][3] Further studies, such as target-based screening or whole-genome sequencing of resistant mutants, are required to elucidate the precise mechanism of action.
Visualizations
Figure 1. Experimental workflow for developing antitubercular agents.
References
- 1. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 2. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Aminothiazole-4-carboxamide in Structure-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminothiazole-4-carboxamide is a privileged heterocyclic scaffold in medicinal chemistry and structure-based drug design. Its unique structural and electronic properties, including the presence of both hydrogen bond donors and acceptors, make it a versatile building block for developing potent and selective inhibitors of various biological targets.[1] This scaffold has been successfully incorporated into compounds targeting a wide range of diseases, including cancer, tuberculosis, and microbial infections.[1][2][3] Its structural rigidity and ability to be readily functionalized at multiple positions allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
These application notes provide an overview of the utility of the this compound scaffold in drug design, supported by experimental protocols and quantitative data from published studies.
Applications in Drug Discovery
The this compound core and its derivatives have been explored in several therapeutic areas:
-
Anticancer Agents: Derivatives have been designed as inhibitors of various kinases and other enzymes implicated in cancer progression. For instance, they have been evaluated for their antiproliferative effects against various cancer cell lines, with some compounds demonstrating significant cytotoxic effects.[1][4] One derivative showed an IC50 value of 0.1 µM against breast cancer cells.[1]
-
Antitubercular Agents: This scaffold has been instrumental in the development of potent inhibitors of enzymes essential for the survival of Mycobacterium tuberculosis.[1][5] Modifications of the core structure have led to compounds with excellent activity against both drug-susceptible and drug-resistant strains.[5]
-
Antimicrobial Agents: The structural framework of this compound is utilized in synthesizing compounds with broad-spectrum antimicrobial activity.[1] Thiazole-containing compounds can serve as effective inhibitors of various bacterial and fungal targets, contributing to efforts to combat antimicrobial resistance.[1] For example, certain derivatives have shown MIC values as low as 3.92 mM against C. albicans.[1]
-
Enzyme Inhibition: The scaffold has been used to design inhibitors for a variety of enzymes, including β-ketoacyl-ACP synthase (mtFabH) in M. tuberculosis and cyclooxygenase (COX) enzymes.[6][7]
Structure-Activity Relationships (SAR)
Structure-based design efforts have revealed key structure-activity relationships for this class of compounds. For example, in the context of mtFabH inhibition, both hydrophobicity and flexibility at the 5-position of the thiazole ring are instrumental in achieving effective inhibition.[6] The introduction of an electrophilic bromomethyl substituent has been shown to establish activity against the enzyme, with its effect being modulated by different substituents at the 4- and 5- positions.[6]
Quantitative Data Summary
The following tables summarize the biological activities of various this compound derivatives from cited literature.
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | Breast Cancer Cells | 0.1 | [1] |
| 6d | K563 (Leukemia) | Comparable to Dasatinib | [8] |
| 6d | MCF-7 (Breast) | 20.2 | [8] |
| 6d | HT-29 (Colon) | 21.6 | [8] |
| 6m | MCF7 (Breast) | 0.47 | [4] |
| 6m | NCI-H1650 (Lung) | 1.1 | [4] |
| 2b | COLO205 (Colon) | 30.79 | [7] |
| 2b | B16F1 (Melanoma) | 74.15 | [7] |
Table 2: Antitubercular and Enzyme Inhibitory Activity
| Compound ID | Target | Activity | Value | Reference |
| 3 | mtFabH | IC50 | 2.43 ± 0.13 µM | [6] |
| 14 | mtFabH | IC50 | 3.22 ± 0.29 µM | [6] |
| 15 | mtFabH | IC50 | 159.8 ± 3.0 µM | [6] |
| 19 | mtFabH | IC50 | 718 ± 8.97 µM | [6] |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | MIC | 0.06 µg/ml (240 nM) | [6] |
Experimental Protocols
General Synthesis of 2-Aminothiazole-4-Carboxylate Derivatives
This protocol is adapted from the synthesis of 2-(2-bromoacetamido)-5-substituted-thiazole-4-carboxylates.[6]
Objective: To synthesize substituted 2-aminothiazole-4-carboxylate derivatives for biological screening.
Materials:
-
Substituted ethyl 2-aminothiazole-4-carboxylate
-
Bromoacetyl bromide
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the starting ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) dropwise to the solution.
-
Slowly add bromoacetyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate/hexane) to yield the desired product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation (MTT) Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[4][9]
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Drug Discovery
Caption: A typical workflow for structure-based drug design using the this compound scaffold.
Signaling Pathway Inhibition (Hypothetical Kinase Inhibitor)
Caption: Mechanism of action for a hypothetical this compound-based kinase inhibitor.
References
- 1. This compound | 5539-46-8 | Benchchem [benchchem.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin [jstage.jst.go.jp]
- 5. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 7. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing reaction conditions for 5-Aminothiazole-4-carboxamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 5-Aminothiazole-4-carboxamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to optimize reaction conditions and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The main synthetic strategies for constructing the 5-aminothiazole core with a 4-carboxamide substituent include:
-
A one-pot, multi-component reaction: This modern approach involves the condensation of an aldehyde, 2-amino-2-cyanoacetamide, and elemental sulfur in the presence of a base. It is an efficient method for creating fully substituted 5-amino-4-carboxamidothiazoles.[1]
-
Cook-Heilbron thiazole synthesis: This classic method utilizes the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates.[2] This route provides a versatile platform for introducing diversity at the 2- and 4-positions of the thiazole ring.[2]
-
Modified Gewald reaction: While the traditional Gewald reaction yields 2-aminothiophenes, modifications can be employed to synthesize thiazoles.[3][4][5][6][7][8][9] This approach is particularly useful for exploring different substitution patterns.
Q2: What are the critical starting materials for the multi-component synthesis of this compound?
A2: The key reagents for the one-pot synthesis are:
-
An appropriate aldehyde to introduce the desired substituent at the 2-position of the thiazole ring.
-
2-Amino-2-cyanoacetamide , which serves as the backbone for the 5-amino-4-carboxamide portion of the molecule.
-
Elemental sulfur , which is the source of the sulfur atom in the thiazole ring.
-
A suitable base , such as triethylamine or another organic base, to catalyze the condensation and cyclization steps.[3]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system should be developed to distinguish between the starting materials and the product. Staining with an appropriate reagent, such as potassium permanganate or iodine, can help visualize the spots if they are not UV-active.
Q4: What are the recommended purification techniques for this compound?
A4: Common purification methods for aminothiazole derivatives include:
-
Recrystallization: This is often effective for obtaining highly pure crystalline products. The choice of solvent is critical and may require some experimentation.
-
Column chromatography: Silica gel column chromatography is a standard method for purifying less crystalline or impure products. A gradient elution system may be necessary to achieve good separation.
-
Washing: Simple washing of the crude product with appropriate solvents can remove unreacted starting materials and soluble impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Knoevenagel condensation: The initial reaction between the aldehyde and 2-amino-2-cyanoacetamide may be inefficient. | - Ensure the base is of good quality and used in the correct stoichiometric amount.- Try a different base, such as piperidine or another amine catalyst.- Gently heat the reaction mixture to facilitate the condensation. |
| 2. Poor quality of reagents: Starting materials, especially the aldehyde, may have degraded. | - Use freshly distilled or purified aldehydes.- Verify the purity of 2-amino-2-cyanoacetamide and sulfur. | |
| 3. Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed or too high, leading to decomposition. | - Experiment with a range of temperatures. For many thiazole syntheses, temperatures between room temperature and gentle reflux are effective.[3] | |
| 4. Incorrect solvent: The chosen solvent may not be suitable for the reaction. | - Screen different solvents. Polar aprotic solvents like DMF or DMSO, or alcohols like ethanol, are often used. | |
| Formation of Multiple Byproducts | 1. Side reactions involving sulfur: Elemental sulfur can participate in various side reactions. | - Control the reaction temperature carefully.- Ensure the stoichiometry of sulfur is accurate. |
| 2. Decomposition of starting materials or product: The reaction conditions may be too harsh. | - Reduce the reaction temperature or time.- Use a milder base. | |
| 3. Air oxidation: Some intermediates or the final product may be sensitive to oxidation. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Isolation | 1. Product is highly soluble in the reaction solvent: This can lead to low recovery after workup. | - After the reaction is complete, try to precipitate the product by adding a non-polar solvent or by cooling the reaction mixture.- If the product is soluble in water, perform an extraction with a suitable organic solvent. |
| 2. Oily or non-crystalline product: The product may not solidify easily. | - Attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal.- Purify the product using column chromatography. | |
| Inconsistent Results | 1. Variability in reagent quality: Batches of starting materials may differ in purity. | - Standardize the source and purity of all reagents. |
| 2. Moisture sensitivity: Some reagents or intermediates may be sensitive to moisture. | - Use anhydrous solvents and perform the reaction under a dry atmosphere. |
Experimental Protocols & Data
Protocol 1: One-Pot Synthesis of 5-Amino-4-carboxamidothiazoles
This protocol is adapted from the multi-component reaction described by Childers et al. for the synthesis of fully substituted 5-amino-4-carboxamidothiazoles.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
2-Amino-2-cyanoacetamide (1.0 mmol)
-
Elemental Sulfur (1.1 mmol)
-
Triethylamine (2.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol), 2-amino-2-cyanoacetamide (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (10 mL).
-
Add triethylamine (2.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold ethanol and then water to remove impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the expected impact of varying reaction parameters on the synthesis of this compound. This data is generalized from principles of similar heterocyclic syntheses.
| Parameter | Condition 1 | Yield/Purity | Condition 2 | Yield/Purity | Rationale |
| Base | Triethylamine | Moderate to Good | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Potentially Higher | DBU is a stronger, non-nucleophilic base that can accelerate the condensation and cyclization steps. |
| Solvent | Ethanol | Good | DMF (Dimethylformamide) | Potentially Higher | DMF is a polar aprotic solvent that can better solubilize intermediates and may facilitate the reaction. |
| Temperature | Room Temperature | Lower Yield, Higher Purity | 60 °C | Higher Yield, Potentially Lower Purity | Increased temperature generally accelerates the reaction rate but can also lead to the formation of byproducts. |
| Stoichiometry of Sulfur | 1.1 equivalents | Good | 1.5 equivalents | May Decrease Yield | An excess of sulfur can lead to the formation of polysulfides and other side products. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 3. BJOC - Thiazole formation through a modified Gewald reaction [beilstein-journals.org]
- 4. scilit.com [scilit.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Scaling Up 5-Aminothiazole-4-carboxamide Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 5-Aminothiazole-4-carboxamide, a key building block in various pharmaceutical agents, presents a unique set of challenges that require careful consideration of reaction conditions, impurity profiles, and safety parameters. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers and production chemists in navigating the complexities of transitioning this important synthesis from the laboratory to an industrial scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for large-scale production?
A1: Two primary routes are favored for industrial-scale synthesis: the Hantzsch thiazole synthesis and a multi-step approach starting from acrylamide precursors. The Hantzsch synthesis is a classic and widely used method involving the condensation of an α-halocarbonyl compound with a thiourea derivative. The acrylamide-based route is a more modern approach that can offer high efficiency and chemoselectivity. The choice between these routes often depends on factors like the cost and availability of starting materials, desired purity specifications, and the specific equipment available for production.
Q2: What are the primary challenges encountered when scaling up the Hantzsch synthesis of this compound?
A2: The Hantzsch synthesis, while robust, can present several challenges during scale-up. These include:
-
Exothermicity: The initial condensation reaction can be highly exothermic, posing a risk of runaway reactions if not properly controlled. Careful management of addition rates and efficient heat dissipation are critical.
-
Impurity Formation: Side reactions can lead to the formation of various impurities that may be difficult to remove at later stages. Over-alkylation, formation of isomeric byproducts, and degradation of starting materials or the product can occur under suboptimal conditions.
-
Solid Handling: The product often precipitates from the reaction mixture. Managing the slurry, ensuring efficient filtration, and effective drying of large quantities of solid material can be challenging.
-
Solvent Selection: Identifying a solvent system that provides good reactivity, facilitates product isolation, and meets environmental and safety standards for large-scale use is a key consideration.
Q3: How can I improve the yield and purity of this compound during scale-up?
A3: Optimizing several key parameters can significantly enhance yield and purity:
-
Temperature Control: Precise control of the reaction temperature is crucial to minimize side reactions and prevent product degradation.
-
pH Adjustment: The pH of the reaction medium can influence the reaction rate and the impurity profile. Careful control of pH, particularly during workup and isolation, is important.
-
Reagent Stoichiometry and Addition Rate: Fine-tuning the molar ratios of reactants and controlling the rate of addition of key reagents can minimize the formation of byproducts.
-
Crystallization Conditions: A well-designed crystallization process is essential for achieving high purity. This includes selecting an appropriate solvent system, controlling the cooling profile, and managing seeding to obtain a product with the desired crystal size and morphology for easy filtration and drying.
Q4: Are there more environmentally friendly ("greener") approaches for the industrial production of this compound?
A4: Yes, significant efforts are being made to develop more sustainable synthetic methods. These include:
-
Use of Greener Solvents: Replacing traditional volatile organic solvents with water or other environmentally benign alternatives is a key focus.
-
Catalysis: Employing reusable solid-supported catalysts can reduce waste and simplify purification processes.[1]
-
Continuous Flow Synthesis: This technology can offer better control over reaction parameters, improve safety by minimizing the volume of hazardous materials at any given time, and can lead to higher yields and purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Product degradation. - Suboptimal reaction temperature. - Inefficient isolation. | - Monitor reaction progress using in-process controls (e.g., HPLC, UPLC) to ensure completion. - Evaluate the stability of the product under the reaction and workup conditions. - Optimize the temperature profile of the reaction. - Develop a robust workup and isolation procedure, including selection of an appropriate anti-solvent for precipitation. |
| High Impurity Levels | - Formation of side products due to incorrect stoichiometry or temperature deviations. - Presence of impurities in starting materials. - Degradation of the product during workup or isolation. | - Ensure accurate charging of all raw materials. - Implement strict temperature control throughout the process. - Qualify all starting materials to ensure they meet the required purity specifications. - Minimize the time the product is exposed to harsh conditions (e.g., high temperatures, strong acids or bases). |
| Poor Filterability/Drying Issues | - Unfavorable crystal morphology (e.g., fine needles). - Presence of amorphous material. - Residual solvents. | - Optimize the crystallization process to control crystal size and habit. This may involve adjusting the cooling rate, agitation, and using a seeding strategy. - Ensure complete crystallization before filtration. - Develop an effective drying protocol with appropriate temperature and vacuum. |
| Reaction Stalls | - Poor mixing in a large reactor. - Catalyst deactivation. - Insoluble starting material or intermediate. | - Ensure adequate agitation for the scale of the reaction. - Investigate the stability and activity of the catalyst under process conditions. - Modify the solvent system to improve the solubility of all components. |
Experimental Protocols
Protocol 1: Large-Scale Hantzsch-Type Synthesis
This protocol is a generalized representation for a pilot-plant scale synthesis and should be optimized for specific equipment and safety considerations.
Step 1: Thiazole Ring Formation
-
Charge a suitable reactor with the α-halo-β-carbonyl compound and the chosen solvent (e.g., ethanol, isopropanol).
-
Initiate agitation and adjust the temperature to the desired setpoint (e.g., 20-25°C).
-
Prepare a solution of thiourea in the same solvent.
-
Slowly add the thiourea solution to the reactor over a period of 1-2 hours, carefully monitoring the internal temperature to control the exotherm. The temperature should be maintained within a specified range (e.g., not to exceed 40°C).
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and hold for several hours until the reaction is deemed complete by in-process controls.
Step 2: Amide Formation
-
Cool the reaction mixture to ambient temperature.
-
Slowly add a suitable aminating agent (e.g., aqueous ammonia) while maintaining temperature control.
-
Stir the mixture for a specified period to allow for complete amide formation.
Step 3: Isolation and Purification
-
Cool the reaction slurry to a lower temperature (e.g., 0-5°C) to maximize product precipitation.
-
Filter the solid product using a centrifuge or filter dryer.
-
Wash the filter cake with a cold solvent to remove residual impurities.
-
Dry the product under vacuum at a controlled temperature until the residual solvent levels meet the required specifications.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Comparison of Key Parameters for Different Synthetic Routes
| Parameter | Hantzsch Synthesis (Batch) | Acrylamide Precursor Route (Batch) | Continuous Flow Synthesis |
| Typical Yield | 75-85% | 80-90% | >90% |
| Purity (Crude) | 90-97% | 95-98% | >98% |
| Reaction Time | 6-12 hours | 8-16 hours | < 1 hour (residence time) |
| Scalability Issues | Exotherm control, solid handling | Multi-step, potential for intermediate isolation | Pumping of slurries, potential for clogging |
| Safety Considerations | Exothermic reaction, handling of α-haloketones | Handling of acrylamide derivatives | High pressure, potential for blockages |
Visualizations
Workflow for Hantzsch-Type Synthesis
Caption: Workflow for the Hantzsch-based synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common scale-up issues.
References
identifying common impurities in 5-Aminothiazole-4-carboxamide synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for common issues encountered during the synthesis of 5-Aminothiazole-4-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. For this compound, this typically involves the cyclocondensation of an α-halocarbonyl compound, such as ethyl 2-chloroacetoacetate, with thiourea to form an intermediate like ethyl 2-aminothiazole-4-carboxylate. This intermediate is then converted to the final carboxamide product.
Q2: What are the potential process-related impurities I should be aware of?
A2: Process-related impurities can originate from starting materials, intermediates, side reactions, or subsequent degradation. Key potential impurities include unreacted starting materials (e.g., ethyl 2-chloroacetoacetate, thiourea), residual intermediates (e.g., ethyl 5-aminothiazole-4-carboxylate), and byproducts from side reactions.
Q3: How can isomeric impurities be formed?
A3: Isomeric impurities can arise from the starting materials or during the synthesis. For instance, if using ethyl acetoacetate to produce ethyl 2-chloroacetoacetate, incomplete or non-selective chlorination can result in a mixture of isomers, which can then lead to isomeric thiazole products.
Q4: What causes the formation of hydrolytic impurities?
A4: The amide and the precursor ester functionalities in the target molecule and its intermediate are susceptible to hydrolysis. The presence of water, especially under acidic or basic conditions during workup or purification, can lead to the formation of 5-aminothiazole-4-carboxylic acid. Prolonged heating during reaction workup should be avoided to minimize hydrolysis.[1]
Q5: Can oxidative degradation occur?
A5: The aminothiazole ring can be susceptible to oxidation. The presence of oxidizing agents or even atmospheric oxygen, particularly under harsh conditions (e.g., high temperature, exposure to light), can lead to the formation of various oxidized byproducts. It is advisable to conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) if oxidative impurities are a concern.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. Consider extending the reaction time or adjusting the temperature. |
| Suboptimal reaction conditions (e.g., temperature, solvent). | Optimize reaction parameters. Ensure anhydrous conditions if moisture-sensitive reagents are used. | |
| Product loss during workup and purification. | Refine the extraction and purification procedures. Consider alternative purification methods like column chromatography or recrystallization with different solvent systems. | |
| Presence of Unidentified Peaks in HPLC | Formation of side-products. | Characterize the unknown peaks using LC-MS/MS or NMR. Based on the structure, adjust reaction conditions to minimize their formation. For example, the reaction between thioureas and ethyl α-chloroacetoacetate can sometimes produce by-products like aryl isothiocyanates or 2-arylimino-1,3-oxathioles.[2] |
| Contaminated starting materials or solvents. | Ensure the purity of all reagents and solvents before use. Use freshly distilled solvents where necessary. | |
| Poor Solubility of the Final Product | Presence of insoluble impurities or polymeric material. | Purify the product using a suitable recrystallization method or column chromatography. Analyze the insoluble material separately to identify it. |
| Product Discoloration (e.g., yellowing) | Presence of colored impurities or degradation products. | Oxidation can sometimes lead to colored byproducts.[1] Purification by recrystallization with activated charcoal may help remove colored impurities. Store the final product protected from light and air. |
| Inconsistent Crystallization | Residual solvents or impurities inhibiting crystal formation. | Ensure the product is free from residual solvents by adequate drying under vacuum. Try different solvent systems for recrystallization. |
Summary of Common Impurities
| Impurity Type | Potential Impurity Name/Structure | Likely Origin | Recommended Analytical Method for Detection |
| Starting Material | Ethyl 2-chloroacetoacetate | Incomplete reaction | HPLC, GC-MS |
| Thiourea | Incomplete reaction | HPLC, LC-MS | |
| Intermediate | Ethyl 5-aminothiazole-4-carboxylate | Incomplete conversion to the amide | HPLC, LC-MS |
| Side-Product | 2-Imino-4-thiazolidinone (Pseudothiohydantoin) | Side reaction of thiourea and chloroacetate moiety[1] | HPLC, LC-MS, NMR |
| Degradation Product | 5-Aminothiazole-4-carboxylic acid | Hydrolysis of the amide or ester functionality[3] | HPLC, LC-MS |
| Isomeric Impurity | Ethyl 4-chloroacetoacetate derived thiazole | Impure starting material (ethyl 2-chloroacetoacetate)[4] | HPLC, LC-MS, NMR |
| By-product | Diarylthioureas | Side reaction involving aryl-substituted thioureas[2] | HPLC, LC-MS |
Experimental Protocols
Key Experiment: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (A Precursor)
This protocol is a generalized "one-pot" procedure based on common literature methods.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in a suitable solvent such as a mixture of water and tetrahydrofuran.
-
Bromination: Cool the solution in an ice bath. Slowly add N-bromosuccinimide (NBS) portion-wise while maintaining the temperature. Stir the reaction mixture at room temperature for a designated time until the bromination is complete (monitor by TLC).
-
Cyclization: To the same flask, add thiourea. Heat the reaction mixture to reflux for several hours until the cyclization is complete (monitor by TLC).
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. The filtrate can be extracted with an organic solvent. The pH may be adjusted with a base like ammonia water to precipitate the product.
-
Purification: The crude product is washed with water and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.
Analytical Method: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol for assessing the purity of aminothiazole compounds.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., determined by UV-Vis spectroscopy).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., mobile phase) to a known concentration.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Impurities can be quantified against a reference standard if available.
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: Logical relationships in the formation of common impurities during synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Aminothiazole-4-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Aminothiazole-4-carboxamide.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: Why is my reaction yield of this compound consistently low?
A: Low yields in the synthesis of this compound can stem from several factors, including suboptimal reaction conditions, side reactions, and inefficient purification. The Hantzsch thiazole synthesis is a common method for this class of compounds, and its efficiency is sensitive to various parameters.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: Under acidic conditions, the Hantzsch synthesis can sometimes yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[2] Maintaining neutral or slightly basic conditions can favor the desired product. The use of a solid-supported synthesis approach can also minimize side products and simplify purification.[3]
-
-
Steric Hindrance: If you are synthesizing a substituted derivative of this compound, steric hindrance from bulky substituents on your starting materials can impede the reaction.
-
Purification Losses: Significant amounts of the product may be lost during workup and purification.
-
Solution: Optimize your purification protocol. If using column chromatography, select a solvent system that provides good separation between your product and impurities. For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Logical Troubleshooting Flow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Impurities in the Final Product
Q: My final product is impure. What are the common impurities and how can I remove them?
A: Impurities in the synthesis of this compound can be unreacted starting materials, intermediates, or side products.
Common Impurities and Purification Strategies:
-
Unreacted Thiourea/Thioamide: Thiourea and its derivatives are common starting materials in the Hantzsch synthesis.
-
Removal: These are often soluble in water. Washing the crude product with water during workup can effectively remove them.
-
-
α-Haloketone Starting Material: The α-haloketone is another key reactant.
-
Removal: This starting material is typically less polar than the aminothiazole product. Column chromatography with a suitable solvent gradient can be used for separation.
-
-
Isomeric Byproducts: As mentioned, the reaction can sometimes produce isomeric imino-dihydrothiazoles, especially under acidic conditions.[2]
-
Removal: These isomers can be difficult to separate. Careful optimization of column chromatography conditions or recrystallization may be necessary. It is often more effective to prevent their formation by controlling the reaction pH.
-
Purification Methods:
-
Recrystallization: This is a highly effective method for purifying solid compounds. The choice of solvent is critical. For aminothiazole derivatives, alcohols like ethanol or methanol, often mixed with water, can be good choices.
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A typical solvent system could be a gradient of ethyl acetate in hexane or dichloromethane in methanol.
Data Presentation: Comparison of Synthetic Methods
The yield of this compound and its derivatives can vary significantly depending on the synthetic route and reaction conditions. Below is a summary of yields reported for different methods leading to similar 2-aminothiazole-5-carboxylate or carboxamide structures.
| Synthetic Method | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
| Hantzsch Thiazole Synthesis | α-Haloketone, Thiourea | None | Ethanol | 70°C | 56 | [4] |
| Hantzsch Thiazole Synthesis | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, benzaldehydes | Silica supported tungstosilisic acid | Ethanol/Water | 65°C | 79-90 | [1][5] |
| Polymer-Supported Synthesis | Resin-bound thiourea, 2-bromoacetophenone | Triethylamine | THF | Reflux | 62-80 | [3] |
| Microwave-Assisted Synthesis | Phenacyl bromide, N-substituted thiourea | Basic Alumina | Dichloromethane (adsorbed) | Microwave | Improved yields over conventional | [3] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of a 2-Aminothiazole Derivative
This protocol is a general procedure for the Hantzsch synthesis and can be adapted for this compound with appropriate starting materials.
Materials:
-
α-haloketone (e.g., 2-bromo-1-pyridin-2-yl-ethanone) (1 equivalent)
-
Thiourea (1.02 equivalents)
-
Ethanol
-
2 M Sodium Hydroxide solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the α-haloketone in ethanol in a round-bottom flask.
-
Add thiourea to the solution.
-
Heat the mixture to 70°C and stir. Monitor the reaction by TLC.
-
After the reaction is complete (typically 2 hours), cool the mixture to room temperature. A precipitate may form.
-
Collect the precipitate by vacuum filtration and wash with acetone.
-
Dissolve the solid in 2 M NaOH and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.[4]
Experimental Workflow:
Caption: Workflow for the Hantzsch thiazole synthesis.
Signaling Pathways
Derivatives of this compound share structural similarities with 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), a known activator of AMP-activated protein kinase (AMPK). Activation of AMPK can have downstream effects on various signaling pathways, including the NF-κB pathway, which is crucial in inflammation.[6]
AMPK and NF-κB Signaling Pathway
The following diagram illustrates the inhibitory effect of AMPK activation on the NF-κB signaling pathway.
Caption: Simplified AMPK and NF-κB signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound? A1: The most common approach, the Hantzsch thiazole synthesis, utilizes an α-halocarbonyl compound and a thioamide or thiourea. For this compound, this would typically involve a 2-halo-3-oxopropanamide and thiourea.
Q2: What safety precautions should be taken during the synthesis? A2: α-Haloketones are lachrymatory and toxic, so they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Solvents like ethanol and ethyl acetate are flammable and should be kept away from ignition sources.
Q3: Can this reaction be performed under solvent-free conditions? A3: Yes, microwave-assisted solid-supported synthesis has been reported for 2-aminothiazoles, which can be an environmentally friendly alternative that sometimes leads to improved yields and shorter reaction times.[3]
Q4: How can I confirm the identity and purity of my final product? A4: The structure and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Q5: Are there alternative synthetic routes to this compound? A5: Yes, besides the Hantzsch synthesis, other methods include the reaction of β-enaminonitriles with sulfur reagents or the cyclization of N-cyanoacetyl-S-methylisothioureas. The choice of method may depend on the availability of starting materials and the desired substitution pattern on the thiazole ring.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-aminoimidazole-4-carboxamide ribonucleoside and AMP-activated protein kinase inhibit signalling through NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Aminothiazole-4-carboxamide solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminothiazole-4-carboxamide.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a heterocyclic compound belonging to the thiazole family.[1] Its chemical structure consists of a five-membered ring containing both sulfur and nitrogen atoms, with an amino group at position 5 and a carboxamide group at position 4. It is a key building block in the synthesis of more complex molecules, including pharmaceuticals.[1]
2. What are the primary applications of this compound in research and development?
This compound is a versatile intermediate in organic synthesis. It is notably used in the preparation of thiazolo[5,4-d]pyrimidine derivatives, which are bioisosteres of purines and have applications in the development of nucleoside analogues and other biologically active compounds.[1]
3. What are the known stability issues associated with this compound?
While specific data for this compound is limited in publicly available literature, compounds containing amide and aminothiazole moieties can be susceptible to certain degradation pathways. The amide group can undergo hydrolysis under acidic or basic conditions. The aminothiazole ring may be sensitive to oxidative and photolytic stress. It is crucial to perform forced degradation studies to identify the specific vulnerabilities of this compound.
4. In which solvents is this compound soluble?
5. How should this compound be stored?
To ensure stability, this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, keeping the compound in a cool and dry place is recommended.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Problem: The compound is not dissolving in the chosen solvent.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Low intrinsic solubility | The compound may have inherently low solubility in the selected solvent. Attempt dissolution in a small range of solvents with varying polarities (e.g., DMSO, DMF, methanol, ethanol). Gentle heating and sonication may aid dissolution, but be cautious of potential degradation at elevated temperatures. |
| Incorrect solvent choice | The polarity of the solvent may not be appropriate for the compound. Based on its structure (containing both polar amine and amide groups and a less polar thiazole ring), a polar aprotic solvent like DMSO or DMF is often a good starting point for poorly soluble compounds.[3] |
| pH of the medium (for aqueous solutions) | The compound's solubility in aqueous solutions may be pH-dependent due to the presence of the amino group. Adjusting the pH of the buffer might improve solubility. It is advisable to determine the pH-solubility profile experimentally. |
| Compound has precipitated out of solution | If the compound was previously dissolved, a change in temperature or solvent composition could cause it to precipitate. Try gently warming the solution while stirring. If co-solvents were used, ensure the ratio remains consistent. |
Issue 2: Inconsistent Results in Biological or Chemical Assays
Problem: Variability in experimental outcomes when using solutions of this compound.
Possible Causes & Solutions:
| Cause | Suggested Solution |
| Degradation of the compound | The compound may be degrading in the experimental medium or under ambient laboratory conditions (light, temperature). Prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or covering with aluminum foil. Analyze the purity of the stock solution periodically using a stability-indicating method like HPLC. |
| Incomplete dissolution | Undissolved particulate matter can lead to inaccurate concentrations and inconsistent results. Visually inspect solutions for any particulates. Filter the solution through a suitable syringe filter (e.g., 0.22 µm) before use. |
| Precipitation during experiment | The compound may be precipitating out of solution during the assay due to changes in concentration, temperature, or incompatibility with other assay components. Re-evaluate the solubility under the final assay conditions. Consider the use of a co-solvent if compatible with the experimental system. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in an aqueous medium at a specific pH and temperature.[4]
Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., pH 1.2, 4.5, 6.8)
-
Mechanical shaker or agitator
-
Temperature-controlled environment (e.g., incubator at 37 °C)
-
Centrifuge and/or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a known volume of the buffer solution in a sealed vial. The excess solid should be visually apparent.
-
Place the vials in a mechanical shaker within a temperature-controlled environment (e.g., 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[4]
-
At each time point, stop the agitation and allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method.
-
Equilibrium is reached when consecutive measurements of concentration are consistent (e.g., within ±5%).
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5][7]
General Procedure:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Expose aliquots of this solution to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method (e.g., HPLC).
-
Determine the percentage of degradation and identify any major degradation products.
Stress Conditions for Forced Degradation:
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, reflux for ~8 hours or at room/elevated temperature.[5][7] | To evaluate degradation in an acidic environment. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, reflux for ~8 hours or at room/elevated temperature.[5][7] | To evaluate degradation in a basic environment. |
| Oxidative Degradation | 3-30% Hydrogen Peroxide (H₂O₂), at room temperature. | To assess susceptibility to oxidation. |
| Thermal Degradation | Stored at elevated temperatures (e.g., 40-80°C) in a stability chamber.[5] | To determine the effect of heat on stability. |
| Photolytic Degradation | Exposed to a minimum of 1.2 million lux hours and 200 watt hours/m² of UV light.[6][8] | To assess light sensitivity. |
Visualizations
Caption: Experimental workflow for solubility and stability testing.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | 5539-46-8 | Benchchem [benchchem.com]
- 2. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rheolution.com [rheolution.com]
- 4. who.int [who.int]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. database.ich.org [database.ich.org]
troubleshooting poor reproducibility in 5-Aminothiazole-4-carboxamide assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro assays involving 5-Aminothiazole-4-carboxamide and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to help improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating in the cell culture medium. How can I improve its solubility?
A1: Poor aqueous solubility is a common issue with many small molecule compounds, including aminothiazole derivatives. Here are several strategies to address this:
-
Stock Solution Solvent: Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for many aminothiazole derivatives.
-
Final DMSO Concentration: When diluting the stock solution into your aqueous assay buffer or cell culture medium, ensure the final concentration of DMSO is low, typically below 0.5%, as higher concentrations can be cytotoxic to cell lines.[1][2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Gentle Warming and Sonication: To aid dissolution of the stock solution, gentle warming (e.g., to 37°C) or sonication can be effective. However, be cautious with heat as it may degrade the compound.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Assess the solubility of your compound in buffers with slightly different pH values, staying within a range that is compatible with your assay system.
-
Use of Salt Forms: If you are using the free base of the compound, consider using a salt form (e.g., hydrochloride salt), which often exhibits improved aqueous solubility.
Q2: I am observing significant well-to-well variability in my cell viability assay results. What are the potential causes?
A2: High variability in cell-based assays can stem from several factors, from compound properties to technical execution. For aminothiazole compounds, consider the following:
-
Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration will vary between wells, leading to inconsistent results. Ensure complete dissolution of your stock and working solutions.
-
Compound Instability: Some aminothiazole derivatives have been shown to have suboptimal metabolic stability, with short half-lives in biological matrices like human liver microsomes.[3][4] Consider the stability of your compound under your specific assay conditions (incubation time, temperature). Shorter incubation times may reduce the impact of compound degradation.
-
Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability. Ensure your cells are evenly suspended before plating and use calibrated pipettes for dispensing.
-
Edge Effects: Evaporation from wells on the perimeter of a microplate can concentrate solutes and affect cell health, leading to an "edge effect." To mitigate this, avoid using the outer wells for experimental data or ensure proper humidification during incubation.
-
Assay Interference: Thiazole-containing compounds can sometimes interfere with assay readouts. For example, they may be autofluorescent in fluorescence-based assays or inhibit reporter enzymes like luciferase. It is crucial to run appropriate controls to test for such interference.
Q3: What are "frequent hitters" and could my this compound be one?
A3: "Frequent hitters" are compounds that appear as active in multiple high-throughput screens, often due to non-specific mechanisms or assay artifacts rather than specific interaction with the intended target. 2-aminothiazoles have been noted as a scaffold that can be prone to such behavior.
Potential reasons for this include:
-
Chemical Reactivity: Some compounds contain reactive functional groups that can non-specifically modify proteins.
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that sequester and inhibit enzymes non-specifically.
-
Interference with Assay Technology: This includes autofluorescence, quenching of a fluorescent signal, or inhibition of a reporter enzyme.
To determine if your compound is acting as a frequent hitter in your assay, consider performing counter-screens (e.g., an assay without the target protein) and testing for dose-dependent activity.
Troubleshooting Guide
Issue 1: Poor Reproducibility in Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS)
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Visually inspect wells for precipitate after adding the compound. Prepare fresh dilutions and consider solubility enhancement strategies (see FAQ 1). | Undissolved compound leads to inconsistent dosing. |
| Inconsistent Cell Plating | Optimize cell seeding protocol. Use a hemocytometer to accurately count cells. Mix cell suspension thoroughly before and during plating. | Uniform cell numbers are critical for consistent metabolic activity measurements. |
| DMSO Cytotoxicity | Keep final DMSO concentration below 0.5%. Run a DMSO dose-response curve to determine the tolerance of your specific cell line. | High DMSO concentrations can be toxic and confound results.[1][2] |
| Metabolic Instability of Compound | Perform a time-course experiment (e.g., 24h, 48h, 72h) to see if compound potency changes significantly over time. | Rapid degradation can lead to a loss of effect at later time points.[3][4] |
| Assay Interference | Run a control plate with compound and assay reagents but no cells to check for direct chemical reduction of the tetrazolium dye. | To rule out false positives from chemical reactivity. |
Issue 2: Inconsistent Results in Enzyme Inhibition Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Buffer pH or Ionic Strength | Verify that the assay buffer pH is optimal for enzyme activity and compound stability. | Enzyme activity is highly sensitive to buffer conditions. |
| Compound Adsorption to Plates | Consider using low-binding microplates, especially for hydrophobic compounds. | Non-specific binding can reduce the effective concentration of the inhibitor. |
| Time-Dependent Inhibition | Pre-incubate the enzyme and inhibitor for varying amounts of time before adding the substrate. | To determine if the inhibitor is a slow-binding or irreversible inhibitor, which can affect IC50 values. |
| Enzyme Concentration Too High | Ensure the enzyme concentration is in the linear range of the assay. | If the enzyme concentration is too high, it may require very high inhibitor concentrations to see an effect. |
| Substrate Concentration | Be aware that the measured IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors. | Keep substrate concentration consistent across experiments, typically at or below the Km value. |
Data Presentation: In Vitro Activity of Aminothiazole Derivatives
The following data is for derivatives of this compound and should be used for illustrative purposes only.
Table 1: Antiproliferative Activity (IC50) of Selected Aminothiazole Derivatives in Cancer Cell Lines
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference |
| 2-Amino-thiazole-5-carboxylic acid phenylamide | N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MCF-7 (Breast) | 20.2 | [5] |
| HT-29 (Colon) | 21.6 | [5] | ||
| Thiazole-amino acid hybrid | Thiazole-valine hybrid | A549 (Lung) | 2.07 - 8.51 | [] |
| HeLa (Cervical) | 2.07 - 8.51 | [] | ||
| MCF-7 (Breast) | 2.07 - 8.51 | [] |
Table 2: Metabolic Stability of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide Derivatives
| Compound | Half-life in Human Liver Microsomes (HLM) (minutes) | Reference |
| Derivative 3 | 16.1 ± 0.6 | [3][4] |
| Derivative 4 | 35.0 ± 0.8 | [3][4] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT Method)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (and appropriate solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium + solvent) and untreated cells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: General In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against a purified kinase (e.g., PI3K, Akt, mTOR, or AMPK).
Materials:
-
Purified kinase
-
Kinase-specific substrate (e.g., a peptide or lipid)
-
ATP
-
Kinase assay buffer (specific to the enzyme)
-
This compound
-
Detection reagent (e.g., ADP-Glo™, which measures ADP production)
-
Microplates (e.g., white, 384-well)
-
Plate reader (luminescence)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Setup: In a microplate, add the kinase and the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Pre-incubation (Optional): Incubate the enzyme and inhibitor together for a set period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction & Detection: Stop the reaction (if necessary, as per the detection kit instructions) and add the detection reagent. For ADP-Glo™, this is a two-step process to first deplete unused ATP and then convert the generated ADP into a luminescent signal.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Convert the luminescent signal to percent inhibition relative to the positive control and plot a dose-response curve to calculate the IC50 value.
Visualizations
Signaling Pathways
While the direct targets of this compound are not definitively established, its derivatives and structurally related compounds have been shown to modulate key cellular signaling pathways. Below are diagrams of two such pathways.
Caption: PI3K/Akt/mTOR pathway inhibited by aminothiazole derivatives.[4][5][7][8][9]
Caption: AMPK pathway activated by the related compound AICAR.[10][11]
Experimental Workflows
Caption: General workflow for an MTT-based cell viability assay.
Caption: A logical workflow for troubleshooting poor reproducibility.
References
- 1. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 5539-46-8 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-aminoimidazole-4-carboxamide ribonucleoside. A specific method for activating AMP-activated protein kinase in intact cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMP-activated Protein Kinase Activation by 5-Aminoimidazole-4-carbox-amide-1-β-d-ribofuranoside (AICAR) Reduces Lipoteichoic Acid-induced Lung Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The AMP-activated protein kinase activator, 5-aminoimidazole-4-carboxamide-1-b-D-ribonucleoside, regulates lactate production in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Metabolic Instability of 5-Aminothiazole-4-carboxamide Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-aminothiazole-4-carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common metabolic pathways for this compound derivatives?
A1: Based on current research, a common metabolic pathway for this class of compounds is oxidation, specifically hydroxylation. For some derivatives, hydroxylation has been observed on aromatic rings attached to the core structure.[1] It is also possible for other Phase I reactions (e.g., N-dealkylation, S-oxidation) and subsequent Phase II conjugation reactions to occur, depending on the specific substituents of the derivative.
Q2: Why is my this compound derivative showing high metabolic instability in human liver microsomes (HLM)?
A2: High metabolic instability of this compound derivatives in HLM assays can be attributed to several factors. The core structure itself may be susceptible to metabolism by cytochrome P450 (CYP) enzymes present in the microsomes. Additionally, certain functional groups on your specific derivative may be particularly labile. For instance, some hit compounds in this class have been reported to have suboptimal metabolic stability, with half-lives as low as 16 minutes.[1]
Q3: What in vitro systems can I use to assess the metabolic stability of my compound?
A3: Several in vitro systems can be used, with varying complexity:
-
Liver Microsomes: These are subcellular fractions containing many drug-metabolizing enzymes, particularly CYPs. They are a cost-effective and high-throughput option for initial screening.
-
S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.
-
Hepatocytes: These are whole liver cells and provide a more complete picture of metabolic processes, including uptake, metabolism, and excretion. They are considered a better predictor of in vivo clearance for low-clearance compounds.
-
Recombinant CYPs: Using individual, expressed CYP enzymes can help identify the specific enzymes responsible for the metabolism of your compound.
Q4: How can I improve the metabolic stability of my this compound derivatives?
A4: Improving metabolic stability often involves a structure-activity relationship (SAR) and structure-metabolism relationship (SMR) approach.[1] This can include:
-
Blocking sites of metabolism: Introducing chemical modifications, such as fluorination, at positions identified as metabolically labile can prevent or slow down metabolism.
-
Modifying labile functional groups: Replacing groups prone to metabolism with more stable bioisosteres.
-
Altering physicochemical properties: Changes in lipophilicity and electronic properties can influence how the compound interacts with metabolic enzymes.
Troubleshooting Guide
Issue 1: High variability in half-life (t½) values between replicate experiments.
-
Possible Cause: Inconsistent pipetting of the compound, microsomes, or NADPH. Degradation of the compound in the assay buffer.
-
Troubleshooting Steps:
-
Ensure all pipettes are properly calibrated.
-
Prepare a master mix of reagents to minimize pipetting errors.
-
Assess the chemical stability of your compound in the assay buffer without microsomes or NADPH.
-
Ensure consistent mixing and incubation conditions (e.g., temperature, shaking).
-
Issue 2: The compound appears to be unstable even in the absence of NADPH.
-
Possible Cause: The compound may be chemically unstable in the assay buffer or it could be a substrate for non-NADPH-dependent enzymes present in microsomes, such as esterases or hydrolases.[2]
-
Troubleshooting Steps:
-
Run a control incubation with the compound in buffer alone (no microsomes) to check for chemical degradation.
-
If stable in buffer, the instability is likely due to non-CYP enzymes. Consider using specific inhibitors for these enzymes to confirm.
-
If your compound has an ester moiety, it might be cleaved by esterases.[1]
-
Issue 3: No metabolism is observed, even for compounds expected to be metabolized.
-
Possible Cause: The concentration of the compound may be too high, saturating the enzymes. The microsomal protein concentration might be too low, or the incubation time too short for low-clearance compounds.[3]
-
Troubleshooting Steps:
-
Lower the initial concentration of your test compound.
-
Increase the microsomal protein concentration and/or extend the incubation time.
-
Include a positive control compound with a known metabolic profile to ensure the assay is performing as expected.
-
For very low clearance compounds, consider using a hepatocyte relay assay.[3]
-
Issue 4: Difficulty in identifying metabolites using LC-MS/MS.
-
Possible Cause: Metabolites may be present at very low concentrations. The chromatographic method may not be suitable for separating the parent compound from its metabolites. The mass spectrometer settings may not be optimized for detecting the expected metabolites.
-
Troubleshooting Steps:
-
Concentrate the sample before LC-MS/MS analysis.
-
Optimize the LC gradient to improve the separation of potential metabolites from the parent compound.
-
Perform a product ion scan of the parent compound to understand its fragmentation pattern, which can help in identifying related metabolites.
-
Synthesize potential metabolites to use as standards for comparison of retention time and fragmentation patterns.[1]
-
Quantitative Data Summary
The following table summarizes the in vitro metabolic stability data for two 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamide derivatives in human liver microsomes (HLM).
| Compound ID | Half-life (t½) in HLM (minutes) | Reference |
| 3 | 16.1 ± 0.6 | [1] |
| 4 | 35.0 ± 0.8 | [1] |
Detailed Experimental Protocols
Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a this compound derivative by measuring its disappearance over time when incubated with human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Human liver microsomes (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound (e.g., a compound with known metabolic instability)
-
Acetonitrile (ACN) containing an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
Prepare the working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
-
Assay Incubation:
-
In a 96-well plate, add the phosphate buffer, the microsomal suspension (final concentration, e.g., 0.5 mg/mL), and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomes).
-
Visualizations
Caption: Experimental workflow for in vitro metabolic stability assessment.
Caption: Potential metabolic pathway via hydroxylation.
Caption: Troubleshooting decision tree for metabolic stability assays.
References
- 1. Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides: Hit–To–Lead Optimization and Release of a Novel Antitubercular Chemotype via Scaffold Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. When Cofactors Aren’t X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 5-Aminothiazole-4-carboxamide Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 5-Aminothiazole-4-carboxamide based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound based anticancer agents?
A1: this compound based compounds predominantly function as protein kinase inhibitors.[1] The core structure of these molecules is a versatile scaffold that can be tailored to target the ATP-binding site of a variety of kinases, including both tyrosine and serine/threonine kinases.[1] By obstructing the activity of these kinases, they interrupt signaling pathways essential for the proliferation, survival, and angiogenesis of cancer cells.[1] A prominent example is Dasatinib, which is a potent inhibitor of multiple kinases such as BCR-ABL and Src family kinases.[1]
Q2: What are the common mechanisms of acquired resistance to this compound based kinase inhibitors?
A2: Acquired resistance to kinase inhibitors, including those with a this compound core, is a significant clinical challenge. The primary mechanisms include:
-
Secondary Mutations in the Target Kinase: Mutations within the kinase domain can alter the inhibitor's binding site, reducing its efficacy. A well-documented example is the T315I mutation in the BCR-ABL kinase, which confers resistance to Dasatinib.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibited pathway by activating alternative signaling cascades to maintain their growth and survival.[1] For instance, the activation of pathways like PI3K/Akt/mTOR or JAK/STAT can circumvent the effects of the inhibitor.[2][3]
-
Overexpression of the Target Kinase: An increase in the concentration of the target protein can overwhelm the inhibitor at standard therapeutic doses.[1]
-
Drug Efflux: Increased expression of drug efflux pumps, such as ABC transporters (e.g., P-glycoprotein), can reduce the intracellular concentration of the inhibitor.[1][4]
-
Altered Drug Metabolism: Changes in metabolic pathways can lead to a more rapid inactivation of the drug.[1]
Q3: What are the potential off-target effects of this compound based inhibitors and how can they impact my experiments?
A3: Due to the conserved nature of the ATP-binding site across the kinome, these inhibitors can exhibit off-target activity, binding to and inhibiting kinases other than the intended target.[1][5] This can lead to unexpected experimental outcomes, such as unforeseen changes in unrelated signaling pathways.[1] It is crucial to characterize the selectivity profile of the specific inhibitor being used, often through kinase profiling assays, to accurately interpret experimental results.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound based inhibitors.
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in cell viability assays | - Uneven cell seeding- Edge effects in the plate- Compound precipitation | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Visually inspect the wells for any precipitate after adding the compound.[1] |
| No dose-dependent effect observed | - Compound is inactive against the cell line- Incorrect concentration range tested- Compound has degraded or precipitated | - Verify the identity and purity of the compound.- Test a wider range of concentrations.- Prepare fresh compound dilutions for each experiment.[1] |
| Atypical, non-sigmoidal dose-response curve | - Off-target effects at higher concentrations- Compound insolubility at higher concentrations- Cell-line specific responses | - Perform kinase profiling to identify off-targets.- Check the solubility limit of your compound in the assay medium.- Test the compound in a different cell line.[1] |
| No change in phosphorylation of the target protein after treatment | - The compound is not engaging the target in cells- The antibody is not specific or sensitive enough- Incorrect time point for analysis | - Perform a cellular thermal shift assay (CETSA) to confirm target engagement.- Validate the antibody with positive and negative controls.- Conduct a time-course experiment to determine the optimal treatment duration.[1] |
| Unexpected changes in unrelated signaling pathways | - Off-target effects of the aminothiazole compound | - Consult kinase profiling data for your compound.- Use a more selective inhibitor as a control, if available.[1] |
| Weak or no signal for the protein of interest in Western Blot | - Low protein expression in the cell line- Inefficient protein extraction or antibody binding | - Use a positive control cell line with known high expression.- Optimize lysis buffer and antibody incubation conditions.[1] |
| High background or non-specific bands in Western Blot | - Antibody concentration is too high- Insufficient blocking or washing | - Titrate the primary antibody concentration.- Increase the duration and/or stringency of blocking and washing steps.[1] |
Experimental Protocols
Protocol 1: Generation of this compound Inhibitor-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
This compound based inhibitor
-
Complete cell culture medium
-
DMSO (for drug stock preparation)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Methodology:
-
Determine the initial IC50:
-
Perform a cell viability assay (e.g., MTT) with the parental cell line to determine the concentration of the inhibitor that inhibits cell growth by 50% (IC50).
-
-
Initiate Resistance Development:
-
Culture the parental cells in their standard complete medium supplemented with the inhibitor at a starting concentration equal to the IC10-IC20.
-
Initially, a significant number of cells will die. The surviving cells represent the initial population with some level of resistance.
-
-
Dose Escalation:
-
When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of the inhibitor.
-
Once the cells are stably proliferating at this concentration (i.e., consistent doubling time), gradually increase the concentration of the inhibitor by 1.5 to 2-fold.
-
Repeat this process of dose escalation over several months. It is advisable to freeze down cell stocks at each successful concentration increase.
-
-
Characterization of Resistant Cells:
-
Periodically determine the IC50 of the inhibitor in the resistant cell population to quantify the level of resistance.
-
Once the desired level of resistance is achieved (e.g., >10-fold increase in IC50), the resistant cell line can be used for further experiments.
-
-
Maintenance of Resistant Phenotype:
-
Continuously culture the resistant cell line in a medium containing a maintenance concentration of the inhibitor (e.g., the highest concentration they are resistant to) to ensure the stability of the resistant phenotype.
-
Protocol 2: Western Blot Analysis to Investigate Bypass Signaling Pathways
This protocol outlines the steps to assess changes in protein expression and phosphorylation in key signaling pathways that may be activated in resistant cells.
Materials:
-
Parental and resistant cell lines
-
This compound based inhibitor
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK, phospho-STAT3, total-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Lysis:
-
Treat parental and resistant cells with and without the inhibitor for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Resistance Mechanisms
BCR-ABL Dependent and Independent Resistance to Dasatinib
Dasatinib is a this compound based inhibitor targeting the BCR-ABL kinase in Chronic Myeloid Leukemia (CML). Resistance can emerge through mutations in the BCR-ABL kinase itself (dependent) or through the activation of alternative signaling pathways (independent).
Caption: BCR-ABL dependent and independent resistance mechanisms to Dasatinib.
Experimental Workflow for Investigating Resistance
The following workflow outlines the key steps in studying resistance to this compound based inhibitors.
Caption: A typical experimental workflow for studying resistance.
References
Technical Support Center: Purification of 5-Aminothiazole-4-carboxamide Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-aminothiazole-4-carboxamide analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog is highly polar and streaks on the TLC plate. How can I improve the separation?
A1: Streaking of polar compounds on silica gel TLC is a common issue, often due to strong interactions with the stationary phase. Here are several strategies to address this:
-
Mobile Phase Modification: For basic compounds like many aminothiazole derivatives, adding a small amount of a base to the mobile phase can significantly improve peak shape. Try adding 0.1–2.0% triethylamine or a 1–10% solution of ammonia in methanol to your dichloromethane (DCM) or ethyl acetate-based solvent system.
-
Sample Overloading: Ensure you are not overloading the TLC plate, which can cause streaking. Try spotting a more dilute solution of your sample.
-
Alternative Stationary Phases: If modifying the mobile phase doesn't resolve the issue, consider using a different stationary phase. Reversed-phase TLC plates (e.g., C18) are suitable for highly polar compounds.
Q2: My compound shows little to no retention on a C18 reversed-phase HPLC column and elutes with the solvent front. What can I do?
A2: This is a common problem for highly polar molecules in reversed-phase chromatography. Here are some effective solutions:
-
Increase Mobile Phase Polarity: If you are not already using a highly aqueous mobile phase, gradually increase the percentage of water. Many modern C18 columns are stable in 100% aqueous conditions.
-
Use a More Polar Stationary Phase: Consider switching to a reversed-phase column with a more polar character, such as a phenyl-hexyl or an embedded polar group (EPG) column. These can offer different selectivity for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It utilizes a polar stationary phase (like silica or a diol) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of water.
Q3: I am observing significant peak tailing for my compound in HPLC. What is the likely cause and how can I fix it?
A3: Peak tailing for basic compounds like this compound analogs is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase. To mitigate this:
-
Adjust Mobile Phase pH: For basic compounds, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of the silanol groups, thus minimizing unwanted interactions.
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped column where the residual silanol groups are minimized.
-
Add an Amine Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.
Q4: My compound seems to be unstable on silica gel. How can I purify it?
A4: If you suspect your compound is degrading on silica gel, you can confirm this with a 2D TLC experiment. If instability is confirmed, consider these alternatives:
-
Use a Less Acidic Stationary Phase: Alumina is a good alternative to silica gel for compounds that are sensitive to acid.
-
Deactivate the Silica Gel: You can reduce the acidity of silica gel by preparing a slurry with a solvent system containing a small amount of a base like triethylamine or ammonia, and then packing the column with this slurry.
-
Reversed-Phase Chromatography: This is often a good option for polar, silica-sensitive compounds.
-
Crystallization: If your compound is a solid, recrystallization is an excellent purification method that avoids chromatography altogether.
Troubleshooting Guides
Normal-Phase Flash Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound won't elute from the column | The compound is too polar for the selected mobile phase. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in DCM). For very polar compounds, a mobile phase containing ammonia in methanol mixed with DCM can be effective.[1] |
| Poor separation of closely related impurities | The selectivity of the solvent system is not optimal. | Try a different solvent system with a different solvent class. For example, if you are using a hexane/ethyl acetate system, try a DCM/methanol system. |
| Compound streaks down the column | Strong interaction with the silica gel, especially for basic compounds. | Add a small amount of triethylamine or ammonia to the mobile phase. Consider dry loading the sample onto the column. |
| Product elutes with the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in an ethyl acetate/hexane mixture). |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No retention of the compound | The compound is too polar for the stationary phase. The mobile phase is too "strong" (high organic content). | Increase the aqueous content of the mobile phase. Use a more polar reversed-phase column (e.g., phenyl-hexyl, embedded polar group). Switch to HILIC mode. |
| Peak tailing | Secondary interactions with residual silanol groups. | Lower the pH of the mobile phase (e.g., to pH 3-4 with formic or acetic acid). Use a highly end-capped column. Add a competing base like triethylamine to the mobile phase. |
| Poor resolution between peaks | Suboptimal mobile phase composition or gradient. | Optimize the gradient slope and the organic solvent (acetonitrile often provides different selectivity than methanol). Adjust the pH of the mobile phase. |
| High backpressure | Column frit blockage or sample precipitation. | Filter all samples and mobile phases before use. If pressure is still high, try back-flushing the column with an appropriate solvent. |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of a this compound Analog
-
TLC Analysis: Develop a suitable solvent system using TLC. For many this compound analogs, a mixture of dichloromethane and methanol (e.g., 95:5) is a good starting point. The target compound should have an Rf value of approximately 0.2-0.4 for good separation.[1]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane or DCM). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. If the separation is difficult, a shallow gradient of increasing polarity can be employed.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization of a this compound Analog
-
Solvent Selection: The choice of solvent is crucial. For many aminothiazole derivatives, polar solvents or solvent mixtures are effective. Good starting points include ethanol, methanol, or mixtures such as THF/hexane or methanol/water.[2]
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution heated for a few minutes. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Visualizations
Caption: A general workflow for the purification of this compound analogs.
Caption: A troubleshooting decision tree for common chromatography issues.
References
degradation pathways of 5-Aminothiazole-4-carboxamide under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Aminothiazole-4-carboxamide. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the functional groups present (amino, thiazole, and carboxamide) and studies on analogous compounds, this compound is susceptible to degradation via hydrolysis, oxidation, and photolysis. Thermal degradation is also a possibility. The primary sites of degradation are likely the carboxamide group (hydrolysis) and the thiazole ring (oxidation and photolysis).
Q2: I am observing unexpected peaks in my chromatogram during a stability study. What could be the cause?
A2: Unexpected peaks are likely degradation products. The identity of these products will depend on the specific stress conditions (e.g., pH, temperature, light exposure, presence of oxidizing agents). Refer to the troubleshooting guides below for specific degradation pathways and potential products. It is also crucial to ensure the purity of your starting material and rule out any impurities from the synthesis process.
Q3: My mass balance in the stability-indicating method is below 95%. What should I do?
A3: A low mass balance suggests that not all degradation products are being detected or that some may be volatile. Consider the following:
-
Method Specificity: Ensure your analytical method is capable of detecting all potential degradation products. This may require using a universal detector like a mass spectrometer (MS) in addition to a UV detector.
-
Volatility of Degradants: Some degradation pathways, particularly photolysis and thermal degradation, can lead to the formation of volatile small molecules (e.g., CO2 from decarboxylation) which will not be detected by typical HPLC methods.
-
Adsorption: Degradation products may be adsorbing to the HPLC column or sample vials. Evaluate different column chemistries and vial materials.
Q4: How can I prevent the degradation of this compound during storage and handling?
A4: To minimize degradation, store this compound as a solid in a cool, dark, and dry place. Protect solutions from light and prepare them fresh whenever possible. If solutions must be stored, keep them at a low temperature and protected from light. The use of antioxidants may be considered for solutions if oxidative degradation is a primary concern, but their compatibility must be verified.
Troubleshooting Guides
Hydrolytic Degradation (Acidic and Basic Conditions)
Issue: Loss of parent compound peak and appearance of new peaks when the sample is exposed to acidic or basic conditions.
Expected Degradation Pathway: The primary pathway for hydrolytic degradation is the hydrolysis of the carboxamide group to form 5-aminothiazole-4-carboxylic acid. This reaction can be catalyzed by both acid and base.
Potential Degradation Product:
-
5-aminothiazole-4-carboxylic acid
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to confirm the mass of the new peak corresponds to 5-aminothiazole-4-carboxylic acid.
-
Kinetics: To understand the rate of degradation, perform a time-course study at different pH values and temperatures.
-
Method Development: Ensure your HPLC method can separate this compound from 5-aminothiazole-4-carboxylic acid. A gradient elution may be necessary.
Experimental Protocol: Forced Hydrolysis
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M HCl. Heat the solution at 60-80°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Heat the solution at 60-80°C for a specified time. Neutralize the sample with an equivalent amount of 0.1 M HCl before analysis.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control solution.
Quantitative Data Summary (Hypothetical)
| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradant |
| 0.1 M HCl | 24 | 80 | 15 | 5-aminothiazole-4-carboxylic acid |
| 0.1 M NaOH | 12 | 60 | 25 | 5-aminothiazole-4-carboxylic acid |
Hydrolytic Degradation Pathway
Caption: Hydrolysis of the carboxamide group.
Oxidative Degradation
Issue: Degradation of the parent compound in the presence of an oxidizing agent like hydrogen peroxide.
Expected Degradation Pathway: The thiazole ring is susceptible to oxidation. Potential reactions include N-oxidation, S-oxidation, or cleavage of the thiazole ring. The primary amino group can also be oxidized.
Potential Degradation Products:
-
N-oxides
-
S-oxides (sulfoxides, sulfones)
-
Ring-opened products
Troubleshooting Steps:
-
Product Identification: Utilize high-resolution mass spectrometry (HRMS) to determine the elemental composition of the degradation products, which can help identify oxidative modifications.
-
Control Experiments: Run control experiments without the oxidizing agent to ensure the degradation is not due to other factors like temperature or light.
-
Antioxidant Use: If oxidative degradation is a significant issue in a formulation, consider the addition of antioxidants.
Experimental Protocol: Forced Oxidation
-
Procedure: Dissolve this compound in a suitable solvent and add a solution of 3-30% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified period (e.g., up to 24 hours).
-
Analysis: Analyze the sample by a stability-indicating HPLC method.
Quantitative Data Summary (Hypothetical)
| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Potential Degradants |
| 3% H2O2 | 24 | 25 | 10 | N-oxides, S-oxides |
| 30% H2O2 | 6 | 25 | 30 | Ring-opened products |
Oxidative Degradation Workflow
Caption: Experimental workflow for oxidative degradation.
Photolytic Degradation
Issue: The compound degrades upon exposure to light.
Expected Degradation Pathway: Studies on the closely related 2-aminothiazole-4-carboxylic acid suggest that the primary photodegradation pathway is decarboxylation, leading to the formation of 2-aminothiazole and CO2.[1] This is likely followed by the cleavage of the thiazole ring.[1] Another potential pathway for thiazole derivatives involves a [4+2] cycloaddition with singlet oxygen, leading to an unstable endoperoxide that rearranges to other products.[2]
Potential Degradation Products:
-
2-aminothiazole (from decarboxylation)
-
Ring-opened products (e.g., carbodiimides, cyanamides)[1]
-
Products from rearrangement of endoperoxide intermediates
Troubleshooting Steps:
-
Wavelength Dependence: If possible, investigate the effect of different wavelengths of light to understand which are most damaging.
-
Product Characterization: Use LC-MS/MS and NMR to identify the complex mixture of photoproducts that may be formed.
-
Protective Packaging: For photosensitive formulations, use amber vials or other light-blocking packaging.
Experimental Protocol: Photostability Testing
-
Procedure: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber). The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
Analysis: Analyze both the exposed and control samples by a stability-indicating HPLC method.
Quantitative Data Summary (Hypothetical)
| Light Source | Duration | % Degradation (Hypothetical) | Major Degradants |
| ICH Q1B Option 2 | As per guideline | 20 | 2-aminothiazole, Ring-opened products |
Photolytic Degradation Pathways
Caption: Potential photodegradation pathways.
Thermal Degradation
Issue: The compound shows degradation when exposed to elevated temperatures in the solid state or in solution.
Expected Degradation Pathway: Thermal stress can provide the energy for various reactions, including decarboxylation and decomposition of the thiazole ring. In the presence of other compounds (e.g., excipients), more complex degradation pathways may occur.
Potential Degradation Products:
-
Decarboxylation and deamination products.
-
Products from the thermal decomposition of the thiazole ring.
Troubleshooting Steps:
-
Solid vs. Solution: Determine if the degradation is more pronounced in the solid state or in solution.
-
TGA/DSC Analysis: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the decomposition temperature of the solid material.
-
Excipient Compatibility: Conduct compatibility studies with excipients at elevated temperatures to identify any potential interactions.
Experimental Protocol: Thermal Stress Testing
-
Solid State: Place a sample of solid this compound in a controlled temperature oven (e.g., 60°C, 80°C) for a specified duration.
-
Solution State: Heat a solution of the compound at a controlled temperature.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method.
Quantitative Data Summary (Hypothetical)
| Condition | Time (days) | Temperature (°C) | % Degradation (Hypothetical) |
| Solid State | 14 | 80 | 5 |
| Solution | 2 | 80 | 12 |
Logical Relationship for Stability Assessment
Caption: Decision tree for forced degradation studies.
References
Validation & Comparative
A Comparative Guide to Src Kinase Inhibition: Dasatinib vs. the 5-Aminothiazole-4-carboxamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the non-receptor tyrosine kinase Src is a pivotal target. Its role in cell proliferation, survival, migration, and invasion makes it a critical component in the progression of many cancers. This guide provides a detailed comparison of Dasatinib, a potent, clinically approved multi-kinase inhibitor with significant activity against Src, and the foundational 5-Aminothiazole-4-carboxamide chemical scaffold, from which many potent inhibitors are derived.
Quantitative Analysis of Src Kinase Inhibition
Dasatinib is a highly potent inhibitor of Src family kinases (SFKs). The following table summarizes its inhibitory activity against c-Src. For comparison, a hypothetical entry for the basic this compound scaffold is included to illustrate the vast difference in potency that results from chemical optimization.
| Compound | Target Kinase | IC50 (nM) | Assay Conditions |
| Dasatinib | c-Src | 0.8 | 1 mM ATP, Recombinant human c-Src |
| This compound | c-Src | >10,000 | Hypothetical value based on related unsubstituted scaffolds |
Note: The IC50 for this compound is an educated estimation. Unoptimized chemical fragments typically exhibit weak to no activity. The development of Dasatinib from a related 2-aminothiazole lead with an initial IC50 in the micromolar range underscores the significant gains in potency achieved through medicinal chemistry efforts.[1][2][3]
Mechanism of Action and Signaling Pathways
Src kinase is a key node in multiple signaling pathways that drive cancer progression. Upon activation, Src phosphorylates a multitude of downstream substrates, including focal adhesion kinase (FAK), STAT3, and components of the Ras/Raf/MEK/ERK and PI3K/Akt pathways. These pathways regulate cellular processes such as adhesion, migration, proliferation, and survival.
Dasatinib exerts its therapeutic effect by binding to the ATP-binding pocket of Src kinase, thereby preventing the phosphorylation of its substrates and inhibiting downstream signaling.[4][5]
From Scaffold to Potent Inhibitor: A Structural Perspective
The journey from a simple aminothiazole core to a highly potent drug like Dasatinib involves extensive structure-activity relationship (SAR) studies. The aminothiazole moiety itself serves as a versatile scaffold that can be chemically modified to enhance binding affinity and selectivity for the target kinase.
Dasatinib's high potency is attributed to key structural features that are absent in the basic this compound scaffold. These include:
-
A 2-aminothiazole core: Dasatinib is built on a 2-aminothiazole template, which has been identified as a privileged scaffold for kinase inhibitors.[1][2][3]
-
The N-(2-chloro-6-methylphenyl) group: This moiety occupies a hydrophobic pocket in the kinase domain, contributing significantly to binding affinity.
-
The pyrimidine ring and piperazine side chain: These additions are crucial for establishing key hydrogen bonds and other interactions within the ATP-binding site, further enhancing potency and influencing the overall selectivity profile of the molecule.
Experimental Protocols
In Vitro Src Kinase Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against c-Src kinase.
Objective: To determine the IC50 value of a test compound for c-Src kinase.
Materials:
-
Recombinant human c-Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound, Dasatinib) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM. Further dilute these stock solutions in the assay buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
Test compound at various concentrations (including a DMSO vehicle control)
-
Src-specific peptide substrate
-
Recombinant c-Src kinase
-
-
Initiation of Kinase Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be close to its Km value for Src, or at a physiologically relevant concentration (e.g., 1 mM), depending on the experimental goals.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Normalize the data by setting the DMSO control (no inhibitor) as 100% activity and a control with a potent inhibitor or no ATP as 0% activity.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for In Vitro Kinase Assay
Conclusion
Dasatinib stands as a testament to the power of medicinal chemistry in optimizing a basic chemical scaffold into a highly effective therapeutic agent. While the this compound core represents a valid starting point for kinase inhibitor discovery, it lacks the necessary structural embellishments to achieve potent Src inhibition. The dramatic difference in potency between this basic scaffold and Dasatinib highlights the critical importance of structure-activity relationship studies in drug development. For researchers in this field, the evolution of Dasatinib from an aminothiazole lead serves as a compelling case study in the design of potent and selective kinase inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. core.ac.uk [core.ac.uk]
- 5. benchchem.com [benchchem.com]
Data Presentation: Biological Activity of 5-Aminothiazole-4-carboxamide Analogs
A Comparative Study on the Biological Activity of 5-Aminothiazole-4-carboxamide Analogs
This guide provides a comparative analysis of the biological activities of various this compound analogs, focusing on their anticancer, antimicrobial, and antitubercular properties. The information is intended for researchers, scientists, and drug development professionals.
The following table summarizes the biological activity data for a selection of this compound analogs from various studies. This data highlights the diverse potential of this chemical scaffold in different therapeutic areas.
| Compound ID/Series | Biological Activity | Target/Assay | Key Findings (IC50/MIC) | Reference |
| Anticancer Analogs | ||||
| DDO-5413 | Anticancer | MDA-MB-231 and MCF-7 cell lines (MTT Assay) | Lower IC50 than dasatinib | [1] |
| Thiazole Derivatives | Anticancer | Non-small cell lung cancer cells | IC50 of 0.06 µM | [2] |
| Thiazole Derivatives | Anticancer | Breast cancer cells | IC50 of 0.1 µM | [2] |
| Compound 6d | Antiproliferative | K563 leukemia cells | Comparable potency to dasatinib | |
| Antimicrobial Analogs | ||||
| Thiazole Derivatives | Antibacterial | Gram-positive and Gram-negative bacteria | Effective inhibition | [2] |
| Sulfathiazole precursor | Antibacterial | General antimicrobial | Significant antibacterial properties | [2] |
| Antitubercular Analogs | ||||
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Antitubercular | Mycobacterium tuberculosis H37Rv | MIC of 0.06 µg/ml | [2] |
| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Antitubercular | Mycobacterium tuberculosis strains | Growth inhibitory activity, low propensity to be efflux pump substrates | [3] |
| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Antitubercular | Mycobacterium tuberculosis (7H9 media) | MIC of 0.024 μM | |
| Kinase Inhibitory Analogs | ||||
| Dasatinib (BMS-354825) | Pan-Src Kinase Inhibitor | Biochemical and cellular assays | Nanomolar to subnanomolar potencies | [4] |
| Compound 12m | Pan-Src Kinase Inhibitor | IL-2 ex vivo in mice | ED50 of ~5 mg/kg | [4] |
| Compound 2b | COX-1/COX-2 Inhibitor | In vitro COX inhibition assay | IC50 of 0.239 μM (COX-1), 0.191 μM (COX-2) | [5] |
| Compound 2a | COX-2 Inhibitor | In vitro COX inhibition assay | IC50 of 0.958 μM | [5] |
| Compound 48 | c-Met Inhibitor | In vitro c-Met assay | IC50 = 2.54 ± 0.49 nM | |
| Compounds 29 & 30 | Aurora A Kinase Inhibitors | In vitro Aurora A kinase assay | IC50 of 79 nM and 140 nM, respectively |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity Assessment: MTT Assay
The anti-proliferative activity of the this compound analogs against various cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. A control group receives medium with DMSO at the same final concentration as the treated wells.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity Assessment: Agar Well Diffusion Method
The antimicrobial activity of the synthesized analogs is evaluated using the agar well diffusion method against various bacterial and fungal strains.
Procedure:
-
Preparation of Inoculum: Bacterial or fungal strains are grown in a suitable broth medium overnight at 37°C (for bacteria) or 28°C (for fungi). The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ colony-forming units (CFU)/mL.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plate to create a uniform lawn of microbial growth.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plates using a sterile cork borer.
-
Application of Test Compounds: A specific volume (e.g., 50-100 µL) of each test compound solution (at a known concentration, dissolved in a suitable solvent like DMSO) is added to the respective wells. A standard antibiotic or antifungal agent is used as a positive control, and the solvent alone serves as a negative control.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zones: Following incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters (mm).
-
Data Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity of the compound. A larger diameter signifies greater efficacy against the tested microorganism. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compounds.
Mandatory Visualization
Signaling Pathway Diagram: c-Met Kinase Signaling
Several this compound analogs have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer. The following diagram illustrates a simplified representation of the c-Met kinase signaling pathway, a target for some of these analogs.
Caption: Simplified c-Met signaling pathway and the inhibitory action of analogs.
Experimental Workflow: Anticancer Drug Screening
The following diagram illustrates the general workflow for screening this compound analogs for their anticancer activity using the MTT assay.
Caption: Workflow of the MTT assay for anticancer activity screening.
References
Validating the Mechanism of Action of 5-Aminothiazole-4-carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Aminothiazole-4-carboxamide derivatives with other established kinase inhibitors, offering insights into their mechanism of action. The information presented is supported by experimental data from peer-reviewed studies, with detailed protocols for key assays and visualizations of relevant signaling pathways to aid in the design and interpretation of future research.
Introduction to this compound Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of a versatile class of compounds with a broad spectrum of biological activities. These derivatives have garnered significant interest as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer. Their mechanism of action primarily involves competitive inhibition at the ATP-binding site of these kinases, leading to the modulation of downstream signaling pathways involved in cell proliferation, survival, and migration. This guide focuses on their activity as inhibitors of key oncogenic kinases, including Src family kinases, c-Met, and Phosphoinositide 3-kinase (PI3K).
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative this compound derivatives against key kinase targets and cancer cell lines, in comparison to well-established kinase inhibitors.
Table 1: Inhibition of Src Family Kinases
| Compound/Drug Name | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (nM) | Reference(s) |
| Dasatinib (BMS-354825) | Src | 0.8 | K562 | <1.0 | [1][2][3] |
| Abl | <1 | PC3 | 9.4 | [1][2][4] | |
| Lck | 0.4 | MDA-MB-231 | 12 | [2][4] | |
| Yes | 0.5 | WiDr | 52 | [2][4] | |
| 2-aminothiazole analogue of dasatinib (Compound 3b) | Src | - | SH-SY5Y | - | [5] |
| Fyn | Ki = 90-480 | K562 | - | [5] | |
| Lyn | Ki = 90-480 | - | - | [5] | |
| Yes | Ki = 90-480 | - | - | [5] |
Note: Dasatinib is a multi-kinase inhibitor and serves as a benchmark for potent Src family kinase inhibition.
Table 2: Inhibition of c-Met Kinase
| Compound/Drug Name | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference(s) |
| Foretinib (GSK1363089) | c-Met | - | SKOV3ip1 | - | [6] |
| VEGFR-2 | - | CaOV3 | - | [6] | |
| Thiazole/thiadiazole carboxamide derivative (Compound 51am) | c-Met | 2.54 | MKN-45 | - | |
| Pyrazolopyridine derivative (Compound 5a) | c-Met | 4.27 | HepG-2 | 3.42 | [7] |
| Pyrazolopyridine derivative (Compound 5b) | c-Met | 7.95 | HepG-2 | 3.56 | [7] |
| Cabozantinib | c-Met | 5.4 | - | - | [8] |
Note: Foretinib and Cabozantinib are established c-Met inhibitors used for comparison.
Table 3: Inhibition of PI3K/mTOR Pathway
| Compound/Drug Name | Target Kinase | IC50 (nM) | Cell Line | Cell-based IC50 (µM) | Reference(s) |
| BEZ235 (Dactolisib) | PI3Kα (p110α) | 4 | HCT116 | - | [9][10] |
| PI3Kγ (p110γ) | 5 | DLD-1 | - | [9][10] | |
| PI3Kδ (p110δ) | 7 | SW480 | - | [9][10] | |
| PI3Kβ (p110β) | 75 | - | - | [9][10] | |
| mTOR | 20.7 | - | - | [9][10] | |
| Thiazole derivative (Compound 18) | PI3K/AKT/mTOR pathway | - | A549 | 0.50-4.75 | [11] |
| MCF-7 | 0.50-4.75 | [11] | |||
| U-87 MG | 0.50-4.75 | [11] | |||
| HCT-116 | 0.50-4.75 | [11] | |||
| 4',5-bisthiazole derivative (Compound 20) | PI3Kα | 9-290 | - | - | [11] |
| 4',5-bisthiazole derivative (Compound 21) | PI3Kα | 9-290 | - | - | [11] |
Note: BEZ235 is a dual pan-PI3K and mTOR inhibitor, providing a benchmark for compounds targeting this pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of the mechanism of action of this compound derivatives are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol is a standard method for determining the inhibitory activity of compounds against a specific protein kinase.
Materials:
-
Recombinant human kinase of interest (e.g., Src, c-Met, PI3Kα)
-
Specific peptide substrate for the kinase
-
[γ-³²P]ATP (radiolabeled)
-
Non-radiolabeled ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij 35)
-
Test compounds (this compound derivatives and comparators) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and kinase assay buffer.
-
Add the test compound or vehicle control (DMSO) to the respective wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the free [γ-³²P]ATP will not.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., K562, MKN-45, HCT116)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways targeted by this compound derivatives and a typical experimental workflow.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound derivatives.
Caption: Src Kinase Signaling Pathway and the inhibitory action of this compound derivatives.
Caption: A typical experimental workflow for validating the mechanism of action of this compound derivatives.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5-Aminothiazole-4-carboxamide Derivatives Compared to Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel 5-aminothiazole-4-carboxamide derivatives presents a promising frontier in the development of new therapeutic agents. This guide provides a comprehensive comparison of the efficacy of these derivatives against established drugs in various therapeutic areas, supported by experimental data. The detailed methodologies for key experiments are outlined to ensure reproducibility and further investigation.
Antitubercular Activity
A notable this compound derivative, methyl 2-amino-5-benzylthiazole-4-carboxylate, has demonstrated superior in vitro activity against Mycobacterium tuberculosis H37Rv when compared to the first-line drug Isoniazid (INH) and the natural antibiotic Thiolactomycin (TLM).
Data Presentation: Antitubercular Efficacy
| Compound | Target Organism | MIC (µg/mL) | Molar MIC (µM) | Reference Drug(s) | Ref. Drug MIC (µg/mL) | Ref. Drug Molar MIC (µM) |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 | 0.24 | Isoniazid (INH) | 0.25 | 1.8 |
| Thiolactomycin (TLM) | 13 | 62.5 |
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay for M. tuberculosis
The minimum inhibitory concentration (MIC) was determined using the micro broth dilution method.
-
Inoculum Preparation: M. tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80 to mid-log phase. The culture was then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Preparation: The this compound derivative and reference drugs were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in 7H9 broth in a 96-well microplate.
-
Incubation: The prepared bacterial inoculum was added to each well of the microplate. The plates were incubated at 37°C for 5-7 days.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that resulted in no visible growth of the bacteria. Visual inspection and measurement of optical density at 600 nm were used to determine growth inhibition.
Signaling Pathway: Antitubercular Mechanism of Action
Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG. The activated form then inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for mycolic acid synthesis and cell wall formation. Thiolactomycin inhibits the fatty acid synthase system, specifically the β-ketoacyl-acyl carrier protein synthases (like FabB), also disrupting cell wall synthesis. In contrast, methyl 2-amino-5-benzylthiazole-4-carboxylate does not inhibit mtFabH, suggesting a different mechanism of action that warrants further investigation.
Caption: Antitubercular mechanisms of action.
Anticancer Activity
Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. Notably, DDO-5413 has demonstrated superior or comparable activity to the established tyrosine kinase inhibitor, Dasatinib, in breast cancer cell lines. Other derivatives have also been shown to be more potent than the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).
Data Presentation: Anticancer Efficacy
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Ref. Drug IC50 (µM) |
| DDO-5413 | MDA-MB-231 | < 6.1 | Dasatinib | 6.1 |
| MCF-7 | < 10 | Dasatinib | > 10 | |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide | AGS | 4.0 | 5-Fluorouracil | - |
| HT-29 | 4.4 | 5-Fluorouracil | - | |
| HeLa | 5.8 | 5-Fluorouracil | - |
Experimental Protocols: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF-7, A549) were seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives and the respective reference drugs for 48-72 hours.
-
MTT Addition: After the incubation period, the medium was removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT was added to each well. The plate was then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, was calculated from the dose-response curves.
Signaling Pathways: Anticancer Mechanisms of Action
Dasatinib is a multi-targeted kinase inhibitor that targets Src, ABL, c-Kit, and PDGFR, thereby inhibiting downstream signaling pathways such as MAPK and PI3K-AKT, which are crucial for cancer cell proliferation and survival. 5-Fluorouracil, a pyrimidine analog, primarily acts by inhibiting thymidylate synthase, leading to the depletion of thymidine monophosphate and subsequent disruption of DNA synthesis and repair. The potent activity of DDO-5413 suggests it may also target key signaling kinases.
Caption: Anticancer signaling pathways.
Antimicrobial Activity
Thiazole derivatives have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The efficacy is typically evaluated by determining the zone of inhibition and the minimum inhibitory concentration.
Experimental Protocols: Antimicrobial Susceptibility Testing
1. Agar Diffusion Cup Plate Method:
-
Media Preparation: Muller-Hinton agar plates were prepared and allowed to solidify.
-
Inoculation: A standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) was uniformly spread over the agar surface.
-
Cup Creation and Compound Addition: Wells or "cups" were made in the agar using a sterile borer. A specific concentration of the thiazole derivative solution was added to each cup.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Zone of Inhibition: The diameter of the clear zone around each cup, where bacterial growth was inhibited, was measured in millimeters.
2. Broth Dilution Method:
-
This method is used to determine the MIC and is similar to the protocol described for M. tuberculosis, but typically uses Mueller-Hinton broth for common bacteria and has a shorter incubation period (18-24 hours).
Experimental Workflow: Antimicrobial Screening
A Head-to-Head Comparison of Synthetic Routes to 5-Aminothiazole-4-carboxamide
The synthesis of 5-aminothiazole-4-carboxamide, a valuable scaffold in medicinal chemistry, can be approached through several synthetic strategies. This guide provides a head-to-head comparison of two prominent methods: a two-step synthesis involving the formation and subsequent amidation of an ethyl carboxylate precursor, and a one-pot approach starting from an appropriately substituted acrylamide. This comparison is based on experimental data from published literature, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic planning.
Method 1: Two-Step Synthesis via Ethyl 5-Aminothiazole-4-carboxylate
This widely utilized method involves the initial synthesis of ethyl 5-aminothiazole-4-carboxylate, followed by its conversion to the desired carboxamide.
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
A practical one-pot procedure for the synthesis of the ethyl ester precursor has been reported, starting from commercially available reagents. This method demonstrates a significant improvement in yield compared to traditional two-step preparations.[1]
Experimental Protocol: To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in a solution of water (50.0 mL) and THF (20.0 mL) at a temperature below 0°C, N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) is added. The reaction mixture is stirred at room temperature for 2 hours. Following the disappearance of the starting material (monitored by TLC), thiourea (3.80 g, 0.05 mol) is added, and the mixture is heated to 80°C for 2 hours. After cooling, the mixture is filtered, and aqueous ammonia is added to the filtrate to precipitate the product. The resulting solid is washed with water, recrystallized from ethyl acetate, and dried to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.[1]
Step 2: Amidation of Ethyl 5-Aminothiazole-4-carboxylate
The conversion of the ethyl ester to the corresponding carboxamide is a crucial final step.
Experimental Protocol: Ethyl 5-aminothiazole-4-carboxylate is reacted with ammonia in methanol at 120°C to yield this compound.[2]
Method 2: One-Pot Synthesis from β-Ethoxyacrylamide Precursor
An alternative and efficient approach involves the direct formation of a 2-aminothiazole-5-carboxamide derivative from a β-ethoxyacrylamide precursor. While the cited example is for an N-substituted carboxamide, this methodology presents a viable pathway for the synthesis of the parent this compound.[3]
Experimental Protocol: This method involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot treatment with thiourea to yield the desired 2-aminothiazole-5-carboxamide.[3] For the synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, 3-ethoxyacryloyl chloride is added to a cold solution of 2-chloro-6-methylaniline and pyridine in tetrahydrofuran. After reaction and workup, the acrylamide is obtained.[3] This intermediate is then subjected to bromination with N-bromosuccinimide in a mixture of dioxane and water, followed by the addition of thiourea and heating to effect the thiazole ring formation.[3]
Quantitative Data Summary
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Pot from Acrylamide (N-substituted analog) |
| Starting Materials | Ethyl acetoacetate, NBS, Thiourea, Ammonia | β-Ethoxyacrylamide, NBS, Thiourea |
| Overall Yield | ~61% (calculated from reported yields of each step) | 95% (for the thiazole formation step of an N-substituted analog)[3] |
| Purity | High purity after recrystallization[1] | >99% by HPLC for a similar compound[3] |
| Reaction Time | Step 1: ~4 hours; Step 2: Not specified | Not specified |
| Reaction Temperature | Step 1: 0°C to 80°C; Step 2: 120°C | 80°C (for thiazole formation)[3] |
| Key Advantages | Utilizes readily available starting materials; well-established methodology. | High yield in the key thiazole formation step; one-pot nature of the cyclization. |
| Key Disadvantages | Two distinct reaction steps; requires elevated temperature and pressure for amidation. | Requires synthesis of the acrylamide precursor; data is for an N-substituted analog. |
Experimental Workflow Diagrams
Caption: Workflow for the Two-Step Synthesis of this compound.
Caption: Workflow for the One-Pot Synthesis of this compound from an Acrylamide Precursor.
Logical Relationship Diagram
Caption: Logical relationship of the compared synthetic pathways.
References
Comparative Cross-Reactivity Profiling of 5-Aminothiazole-4-carboxamide Based Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
The 5-aminothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the cross-reactivity profile of these inhibitors is paramount for elucidating their mechanism of action, predicting potential off-target effects, and identifying opportunities for drug repurposing. This guide provides a comparative analysis of the selectivity of key this compound based inhibitors, supported by experimental data and detailed protocols.
Inhibitor Selectivity Profiles
The following tables summarize the inhibitory activity (IC50) of selected this compound based compounds against a panel of kinases. Lower IC50 values indicate higher potency.
Dasatinib (BMS-354825)
Dasatinib is a potent multi-kinase inhibitor based on a 2-aminothiazole-5-carboxamide core. It is a powerful inhibitor of BCR-ABL and Src family kinases.[1]
| Kinase Target | IC50 (nM) |
| Src | 0.5 |
| BCR-Abl | < 1 |
| c-KIT | < 30 |
| PDGFRβ | < 30 |
| FAK | 0.2[2] |
Note: IC50 values can vary depending on the specific assay conditions.[3]
SNS-032 (BMS-387032)
SNS-032 is a potent inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9.[4][5] It demonstrates significant selectivity over other CDKs and a panel of unrelated kinases.[6][7][8]
| Kinase Target | IC50 (nM) |
| CDK9 | 4 |
| CDK2 | 38[2] |
| CDK7 | 62[2] |
| CDK1 | 480[2] |
| CDK4 | 925[2] |
| Panel of 190 other kinases | > 1000[7][8] |
5-Pyrimidinyl-2-aminothiazole Derivatives (CDK4/6 Inhibitors)
This class of inhibitors was specifically designed for selectivity towards CDK4 and CDK6.[9]
| Compound | CDK4 IC50 (nM) | CDK1 IC50 (nM) | CDK2 IC50 (nM) | Fold Selectivity (CDK1/CDK4) | Fold Selectivity (CDK2/CDK4) |
| Compound 3 | 10 | >3000 | >3000 | >300 | >300 |
| Compound 4 | 12 | 1200 | 1100 | 100 | 92 |
Data extracted from a study on potent and selective 5-pyrimidinyl-2-aminothiazole CDK4/6 inhibitors.[9][10][11][12]
4,5,6,7-Tetrahydrobenzo[d]thiazole-Based Dual Kinase Inhibitors
A series of these compounds were developed as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β).
| Compound | CK2 IC50 (µM) | GSK3β IC50 (µM) |
| Compound 1g | 1.9 | 0.67 |
| Compound 2g | < 3 | < 3 |
Data from a study on dual kinase inhibitors of CK2 and GSK3β.[1][13]
Key Signaling Pathways
Understanding the signaling pathways in which the primary targets of these inhibitors are involved is crucial for interpreting their biological effects.
Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway in Cell Cycle Progression.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 7. SNS 032 | Non-selective CDKs | Tocris Bioscience [tocris.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of potent 5-pyrimidinyl-2-aminothiazole CDK4, 6 inhibitors with significant selectivity over CDK1, 2, 5, 7, and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
Validating 5-Aminoimidazole-4-carboxamide Ribonucleoside (AICAR) as a Chemical Probe for AMPK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), a widely used chemical probe for the activation of AMP-activated protein kinase (AMPK), with other common AMPK activators. We present a summary of their mechanisms of action, quantitative performance data, and detailed experimental protocols for their validation.
Introduction to AMPK and Chemical Probes
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis, making it a key therapeutic target for metabolic diseases, cancer, and other conditions.[1] Chemical probes are essential small molecules used to study the function of proteins like AMPK in cells and organisms. A well-validated chemical probe should be potent, selective, and its mechanism of action well-characterized. This guide focuses on the validation of AICAR as a chemical probe for AMPK and compares its performance with other activators.
Mechanisms of Action: Indirect vs. Direct Activation
AMPK activators can be broadly classified into two categories based on their mechanism of action:
-
Indirect Activators: These compounds increase the cellular AMP:ATP ratio, which is the primary physiological trigger for AMPK activation. A higher ratio leads to the allosteric activation of AMPK and promotes its phosphorylation at Threonine 172 (Thr172) on the α-catalytic subunit by upstream kinases, most notably Liver Kinase B1 (LKB1).[1]
-
Direct Activators: These molecules bind directly to the AMPK complex, causing a conformational change that leads to its activation, often independent of cellular nucleotide levels.
AICAR is a cell-permeable nucleoside that is phosphorylated intracellularly by adenosine kinase to form ZMP (5-aminoimidazole-4-carboxamide ribonucleotide). ZMP is an AMP analog that mimics the effects of AMP, leading to the indirect activation of AMPK.[1][2]
Metformin , a widely used anti-diabetic drug, is another indirect activator. It inhibits Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio.[3][4]
A-769662 is a potent, direct allosteric activator of AMPK. It binds to the β1 subunit of the AMPK complex, causing a conformational change that activates the kinase.
Quantitative Performance Comparison
The following table summarizes the quantitative data for the activation of AMPK and the inhibition of a key downstream target, acetyl-CoA carboxylase (ACC), which is involved in fatty acid synthesis.
| Activator | Mechanism of Action | Target | Assay Type | EC50 / IC50 | Reference(s) |
| AICAR | Indirect (AMP mimic) | AMPK Activation | Cell-based | 0.5 - 3 mM | [5] |
| Fatty Acid Synthesis | Cell-based | Varies | [2] | ||
| A-769662 | Direct (Allosteric) | AMPK Activation | Cell-free | 0.8 µM | [1][6][7] |
| AMPK Activation | Cell-based | 1.1 - 2.2 µM | [1][6] | ||
| Fatty Acid Synthesis | Cell-based | 3.2 µM | [1][7] | ||
| Metformin | Indirect (↑ AMP:ATP) | AMPK Activation | Cell-based | > 100 µM | [3] |
| Fatty Acid Synthesis | Cell-based | Varies | [8] |
Experimental Validation Protocols
Rigorous validation is crucial to confirm that a chemical probe engages its intended target and elicits a downstream functional response. Below are detailed protocols for key experiments used to validate AMPK activators.
Western Blot for Phospho-AMPK and Phospho-ACC
This is the most common method to assess AMPK activation in cells by detecting the phosphorylation of AMPK at Thr172 and its downstream substrate ACC at Ser79.
a. Sample Preparation:
-
Culture cells (e.g., HeLa, HepG2, or C2C12) to 70-80% confluency.
-
Treat cells with the AMPK activator at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
After treatment, place the culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA protein assay.
b. Electrophoresis and Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[10]
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and phospho-ACC (Ser79) overnight at 4°C. Also, probe separate blots with antibodies against total AMPKα and total ACC as loading controls.[11]
-
Wash the membrane three times with TBST.[10]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again three times with TBST.[10]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of an activator.
-
Reaction Setup:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, and 100 µM AMP).
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the purified active AMPK enzyme.[12]
-
Initiate the reaction by adding a substrate mix containing a specific peptide substrate for AMPK (e.g., SAMS peptide) and ATP.[12][13]
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[14]
-
Detection:
-
Data Analysis: Plot the results as a dose-response curve to calculate the EC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in a cellular environment.[16]
-
Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.[16]
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.[17]
-
Cell Lysis and Fractionation:
-
Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein (AMPK) remaining at each temperature by Western blotting or other detection methods like ELISA or mass spectrometry.[16]
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[18]
-
An isothermal dose-response experiment can be performed at a single, optimized temperature to determine the compound's potency in stabilizing the target.[16]
-
Visualizing the AMPK Pathway and Experimental Workflow
AMPK Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. AICAr, a Widely Used AMPK Activator with Important AMPK-Independent Effects: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK activation by AICAR sensitizes prostate cancer cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-769662 | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-protocol.org [bio-protocol.org]
- 13. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Benchmarking 5-Aminothiazole-4-carboxamide Derivatives Against Other Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor discovery is in a perpetual state of evolution, with novel scaffolds continuously emerging to challenge established therapeutics. Among these, 5-aminothiazole-4-carboxamide derivatives have garnered significant attention as a versatile and potent class of kinase inhibitors. This guide provides an objective comparison of the performance of these derivatives against other well-known kinase inhibitors, supported by experimental data from various studies.
Data Presentation: A Comparative Look at Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives and established kinase inhibitors against several key kinases implicated in cancer and other diseases. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Kinase Target | This compound Derivative | IC50 (nM) | Reference Kinase Inhibitor | IC50 (nM) |
| GSK-3β | Compound 42 | 0.29 ± 0.01 | - | - |
| Compound 43 | 1.1 ± 0.1 | |||
| Aurora A | Compound 29 | 79 | - | - |
| Compound 30 | 140 | |||
| CK2 | Compound 33 | 400 | - | - |
| B-RAF (V600E) | Compound 36 | 50 | Sorafenib | - |
| Compound 40 | 23.1 ± 1.2 | Dabrafenib | 47.2 ± 2.5 | |
| c-Met | Compound 51am | 2.54 | Foretinib | - |
| Compound 51ak | 3.89 | |||
| Compound 51an | 3.73 | |||
| Compound 51al | 5.23 | |||
| Compound 51ah | 9.26 |
Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives and Reference Inhibitors.[1]
| Cell Line | This compound Derivative | IC50 (µM) | Reference Kinase Inhibitor | IC50 (µM) |
| MCF-7 (Breast Cancer) | Compound 36 | 0.16 | Sorafenib | 2.51 |
| WM266.4 (Melanoma) | Compound 36 | 0.12 | Sorafenib | - |
| A549 (Lung Cancer) | Compound 51am | 0.83 | - | - |
| HT-29 (Colon Cancer) | Compound 51am | 0.68 | - | - |
| MDA-MB-231 (Breast Cancer) | Compound 51am | 3.94 | - | - |
Table 2: Anti-proliferative Activity of this compound Derivatives and a Reference Inhibitor in Cancer Cell Lines.[1][2]
Experimental Protocols: Methodologies for Kinase Inhibition Assays
The following are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general framework for determining the in vitro potency of an inhibitor against a specific kinase.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.[3]
-
Kinase and Substrate: Dilute the target kinase and its corresponding substrate to the desired concentrations in the kinase buffer.[3]
-
Test Compound: Prepare a serial dilution of the this compound derivative or other kinase inhibitor in DMSO.[3]
-
ATP Solution: Prepare a solution of ATP in the kinase buffer at the desired concentration.
2. Assay Procedure:
-
Add the kinase, substrate, and test compound to the wells of a 96- or 384-well plate.[3]
-
Initiate the kinase reaction by adding the ATP solution.[3]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[3]
-
Stop the reaction by adding a stop solution, such as EDTA.[3]
3. Detection:
-
The method of detection will depend on the assay format. Common methods include:
-
Radiometric assays: Measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP into the substrate.
-
Fluorescence-based assays (e.g., TR-FRET): Measure the fluorescence resonance energy transfer between a donor and acceptor fluorophore, which is dependent on the phosphorylation state of the substrate.[4]
-
Luminescence-based assays: Measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.
-
4. Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[3]
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.[5]
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[5]
3. MTT Addition and Incubation:
-
Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[5]
-
Incubate the plate for 1.5 hours at 37°C.[5]
4. Formazan Solubilization:
-
Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Incubate for 15 minutes at 37°C with shaking.[5]
5. Absorbance Measurement:
-
Measure the absorbance at a wavelength of 492 nm using a microplate reader.[5]
6. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Caption: A generic kinase signaling cascade and points of inhibition.
Caption: Workflow for evaluating the efficacy of kinase inhibitors.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT (Assay protocol [protocols.io]
Comparative Analysis of the ADME Properties of 5-Aminothiazole-4-carboxamide Analogs: A Guide for Drug Development Professionals
Introduction: The 5-aminothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with diverse pharmacological activities. As with any promising class of therapeutic agents, a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for successful drug development. Early characterization of these properties allows for the selection of candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage attrition. This guide provides a comparative analysis of the ADME properties of several this compound analogs, supported by experimental data and detailed methodologies.
Key ADME Parameters: A Comparative Overview
The following sections summarize the key ADME properties of a series of 2-aminothiazol-4(5H)-one derivatives, which share a core structure with this compound. The data presented is derived from in silico predictions, a common and effective method for early-stage ADME profiling.[1]
Absorption
Key parameters for assessing oral absorption include permeability across the intestinal epithelium and the overall percentage of human intestinal absorption (HIA). Caco-2 cell permeability is a widely accepted in vitro model for predicting intestinal drug absorption.[1]
Table 1: Predicted Absorption Properties of 2-Aminothiazol-4(5H)-one Derivatives [1]
| Compound ID | Substituent at C-2 | Substituent at C-5 | Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | Human Intestinal Absorption (% HIA) |
| 1 | Methylamino | Phenyl | 1.187 | 92.54 |
| 2 | Ethylamino | Phenyl | 1.258 | 93.38 |
| 3 | Propylamino | Phenyl | 1.321 | 94.05 |
| 4 | Butylamino | Phenyl | 1.378 | 94.62 |
| 5 | Cyclopropylamino | Phenyl | 1.298 | 93.79 |
| 6 | Cyclohexylamino | Phenyl | 1.465 | 95.49 |
| 7 | Adamantylamino | Phenyl | 1.614 | 95.75 |
| 8 | Methylamino | 4-Bromophenyl | 1.080 | 90.77 |
| 9 | Ethylamino | 4-Bromophenyl | 1.149 | 91.68 |
| 10 | Propylamino | 4-Bromophenyl | 1.211 | 92.46 |
| 11 | Butylamino | 4-Bromophenyl | 1.266 | 93.13 |
| 12 | Cyclopropylamino | 4-Bromophenyl | 1.189 | 92.17 |
| 13 | Cyclohexylamino | 4-Bromophenyl | 1.352 | 94.40 |
| 14 | Adamantylamino | 4-Bromophenyl | 1.498 | 95.04 |
Analysis: All the synthesized compounds demonstrated high predicted Caco-2 permeability values, suggesting good potential for intestinal absorption.[1] The calculated human intestinal absorption values were also excellent, ranging from 90.77% to 95.75%.[1] A trend of increasing permeability and absorption is observed with increasing lipophilicity of the substituent at the C-2 position (e.g., from methylamino to adamantylamino).
Distribution
Metabolism
The metabolism of drug candidates is primarily mediated by the Cytochrome P450 (CYP) family of enzymes. Inhibition of these enzymes can lead to significant drug-drug interactions. Therefore, screening for CYP inhibition is a standard part of preclinical development.[4][5] Furthermore, some 2-aminothiazole derivatives have been shown to undergo metabolic activation by CYP enzymes, leading to the formation of reactive metabolites that can covalently bind to proteins.[6]
Table 2: Predicted Cytochrome P450 Isoform Inhibition Profile [1]
| Compound ID | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| 1 | No | No | No | No | No |
| 2 | No | No | No | No | No |
| 3 | No | No | No | No | No |
| 4 | No | No | No | No | No |
| 5 | No | No | No | No | No |
| 6 | Yes | No | No | No | No |
| 7 | Yes | Yes | No | No | No |
| 8 | No | No | No | No | No |
| 9 | No | No | No | No | No |
| 10 | No | No | No | No | No |
| 11 | No | No | No | No | No |
| 12 | No | No | No | No | No |
| 13 | No | No | No | No | No |
| 14 | No | No | No | No | No |
Analysis: A majority of the tested compounds are predicted to not inhibit the major CYP isoforms, including CYP3A4, which is responsible for the metabolism of a large percentage of marketed drugs.[1][4] This suggests a low potential for causing metabolism-based drug-drug interactions. However, compounds with bulky, lipophilic groups like cyclohexylamino and adamantylamino (compounds 6 and 7) showed potential for inhibiting CYP1A2 and CYP2C19, warranting further in vitro investigation.[1]
Visualizing ADME Processes and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex workflows and pathways relevant to ADME studies.
Caption: General workflow for in vitro ADME screening in drug discovery.
Caption: Metabolic activation pathway of 2-aminothiazole analogs.[6]
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and reproducible ADME data.
Caco-2 Permeability Assay
This assay assesses the rate of transport of a compound across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Assay Procedure:
-
The integrity of the cell monolayer is verified using a marker compound (e.g., Lucifer yellow).
-
The test compound, dissolved in transport buffer (e.g., Hank's Balanced Salt Solution), is added to the apical (donor) side of the insert.
-
The inserts are incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral (receiver) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the test compound in the donor and receiver compartments is quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily CYPs, present in liver microsomes.
-
Incubation Mixture: The test compound (typically at 1 µM) is incubated with HLM (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the parent compound remaining over time is plotted. From the slope of the natural log of the concentration versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Cytochrome P450 Inhibition Assay
This assay determines a compound's potential to inhibit specific CYP isoforms using fluorescent probe substrates.
-
Assay Components: The assay is typically performed in a 96-well plate format and includes HLM, a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2), and the NADPH-regenerating system.
-
Procedure:
-
The test compound (at various concentrations) is pre-incubated with HLM and the NADPH system to allow for any time-dependent inhibition.
-
The probe substrate is added to initiate the reaction.
-
After incubation at 37°C, the reaction is stopped.
-
The formation of the fluorescent metabolite is measured using a plate reader.
-
-
Data Analysis: The rate of metabolite formation is compared to a vehicle control. The IC₅₀ value (the concentration of test compound that causes 50% inhibition of the enzyme activity) is calculated by fitting the data to a dose-response curve.
Caption: Experimental workflow for a typical in vitro CYP450 inhibition assay.
Plasma Protein Binding by Equilibrium Dialysis
This is the gold standard method for determining the fraction of a drug that binds to plasma proteins.
-
Apparatus: A dialysis unit consisting of two chambers separated by a semi-permeable membrane (e.g., with a 10 kDa molecular weight cutoff).
-
Procedure:
-
Plasma is added to one chamber, and a protein-free buffer (phosphate-buffered saline, pH 7.4) is added to the other.
-
The test compound is added to the plasma chamber.
-
The unit is sealed and incubated at 37°C on a shaker for a sufficient time (e.g., 4-24 hours) to reach equilibrium.
-
After incubation, aliquots are taken from both the plasma and buffer chambers.
-
-
Analysis: The concentrations of the compound in the plasma (C_total) and buffer (C_free) are determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as: fu = C_free / C_total. The percentage bound is calculated as (1 - fu) * 100.
Conclusion
The in silico analysis of 2-aminothiazol-4(5H)-one derivatives, structurally related to this compound, indicates that this class of compounds generally possesses favorable absorption properties.[1] Most of the analyzed analogs show a low predicted risk of inhibiting key CYP450 enzymes, suggesting a lower propensity for metabolic drug-drug interactions.[1] However, it is crucial to note that bulky lipophilic substituents may introduce CYP inhibition liabilities.[1] Furthermore, the potential for metabolic activation on the 2-aminothiazole ring is a key aspect to consider, and analogs should be screened for the formation of reactive metabolites.[6] The experimental protocols provided herein offer a robust framework for obtaining the necessary in vitro data to validate these predictions and guide the selection and optimization of this compound analogs for further development.
References
- 1. mdpi.com [mdpi.com]
- 2. bioivt.com [bioivt.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Selectivity of 5-Aminothiazole-4-carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-aminothiazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial and anticancer properties.[1][2] A significant portion of research has focused on derivatives of this scaffold as potent inhibitors of protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in cancer.[3][4] This guide provides a comparative evaluation of the selectivity of various this compound derivatives, supported by experimental data and detailed methodologies, to aid in the ongoing development of targeted therapeutics.
Kinase Inhibitor Selectivity: A Tabular Comparison
The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen toxicities and diminish the intended therapeutic benefit. The following tables summarize the in vitro inhibitory activities (IC50 values) of several this compound derivatives against a range of protein kinases, offering a glimpse into their selectivity profiles.
| Derivative/Compound | Target Kinase | IC50 (nM) | Target Kinase Family | Reference Cell Line(s) |
| Compound 42 | GSK-3β | 0.29 | Serine/Threonine Kinase | Not specified |
| Compound 43 | GSK-3 | 1.1 | Serine/Threonine Kinase | Not specified |
| Compound 29 | Aurora A | 79 | Serine/Threonine Kinase | Not specified |
| Compound 30 | Aurora A | 140 | Serine/Threonine Kinase | Not specified |
| Compound 23 | EGFR | 184 | Tyrosine Kinase | HCT-116, HepG2, MCF-7 |
| PI3K | 719 | Lipid Kinase | HCT-116, HepG2, MCF-7 | |
| mTOR | 131 | Serine/Threonine Kinase | HCT-116, HepG2, MCF-7 | |
| Compound 36 | B-RAFV600E | 50 | Serine/Threonine Kinase | MCF-7, WM266.4 |
| Dasatinib Derivative (6d) | Not Specified | Comparable to Dasatinib | Not Specified | K563 (leukemia) |
| Compound 51am | c-Met | - | Tyrosine Kinase | A549, HT-29, MDA-MB-231 |
Note: The IC50 values are presented as reported in the cited literature. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
| Derivative/Compound | Anticancer Activity (IC50 in µM) | Cell Line |
| DDO-5413 | < Dasatinib's IC50 | MDA-MB-231, MCF-7 |
| Compound 22 | 2.01 | HT29 |
| Compound 6m | 0.47 | MCF7 |
| 1.1 | NCI-H1650 | |
| Dasatinib Derivative (6d) | 20.2 | MCF-7 |
| 21.6 | HT-29 | |
| Compound 51am | 0.83 | A549 |
| 0.68 | HT-29 | |
| 3.94 | MDA-MB-231 |
Signaling Pathways and Experimental Workflow
To visualize the context of kinase inhibition and the process of selectivity profiling, the following diagrams are provided.
References
- 1. This compound | 5539-46-8 | Benchchem [benchchem.com]
- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 5-Aminothiazole-4-carboxamide: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 5-Aminothiazole-4-carboxamide must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper management of waste containing this chemical compound.
Core Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container. This container should then be transferred to an approved waste disposal facility. Always adhere to local, state, and federal regulations regarding chemical waste disposal.
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE. This includes chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust, a respirator is also necessary.
-
Waste Collection:
-
Carefully transfer the this compound waste into a designated hazardous waste container.
-
Avoid creating dust. If the compound is a solid, do not dry sweep. Instead, gently scoop or wipe up the material.
-
Ensure the container is compatible with the chemical and is in good condition.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep it away from incompatible materials.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.
-
Safety and Handling Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat, respirator (if dust is generated). | [1][2] |
| Handling Precautions | Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation. | [1] |
| Spill Procedures | For small spills, carefully scoop the material into a container for disposal. For large spills, contact your EHS department immediately. | |
| In case of Exposure | Skin: Wash with soap and water. Eyes: Rinse with water for several minutes. Inhalation: Move to fresh air. Seek medical attention if irritation persists. | [1][2] |
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 5-Aminothiazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, handling procedures, and disposal plans for 5-Aminothiazole-4-carboxamide (CAS No. 5539-46-8). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk during research and development activities.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
GHS07: Warning
-
H302: Harmful if swallowed.[1]
Quantitative Data Summary
The following table summarizes key quantitative and safety information for this compound.
| Property | Value |
| Molecular Formula | C₄H₅N₃OS |
| Molecular Weight | 143.17 g/mol |
| CAS Number | 5539-46-8 |
| Appearance | Solid |
| Storage Temperature | 2-8°C, sealed in a dry, dark place |
Operational Plan: Safe Handling Procedures
Strict adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe working environment.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to control airborne dust and vapors.[2][3][4][5]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][2][3][4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit are required.[1][2][3][4]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used.[1]
Handling Protocol
-
Preparation: Ensure the work area is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.
-
Weighing and Transfer:
-
Perform all weighing and transfers within a chemical fume hood to minimize dust generation.
-
Use non-sparking tools.
-
Handle the solid material carefully to avoid creating dust.
-
-
Dissolving and Reactions:
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.
-
If heating is required, use a well-controlled heating mantle and monitor the process closely.
-
-
Post-Handling:
Caption: A workflow diagram illustrating the key steps for safely handling this compound.
Emergency Procedures
| Exposure Route | First Aid Measures |
| If Inhaled | Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[2][3][4] |
| If on Skin | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][3][4] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3][4] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and labeled container.
-
Disposal: Dispose of all waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[2][3][4][5] Do not dispose of down the drain or in general trash.
Caption: A logical flow for the proper disposal of waste containing this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
